molecular formula C17H20BFO2 B573385 (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid CAS No. 163129-14-4

(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid

Cat. No.: B573385
CAS No.: 163129-14-4
M. Wt: 286.153
InChI Key: CCBMYLLGXOKXFX-UHFFFAOYSA-N
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Description

| (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-yl)boronic acid is a strategically important boronic acid ester intermediate, primarily employed in the synthesis of complex organic materials through metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its primary research value lies in the construction of advanced liquid crystals and organic semiconductors, where the biphenyl core acts as a rigid mesogen and the boronic acid group enables efficient carbon-carbon bond formation to extend the molecular structure. The specific substitution pattern, featuring a fluorine atom and a pentyl chain, is critical for tuning the physicochemical properties of the resulting materials, such as their phase transition temperatures, birefringence, and dielectric anisotropy, which are essential parameters in the development of liquid crystal displays (LCDs) (Source: Chemical Reviews on Liquid Crystals). The mechanism of action for its primary application is its role as a coupling partner in the Suzuki-Miyaura reaction, a palladium-catalyzed process that links the boronic acid with an organic halide, providing a versatile and robust method for the synthesis of biaryl and polyaryl systems central to functional materials (Source: Nobel Prize Advanced Information on Cross-Coupling). As a boronic acid, it is characterized by its reactivity with diols and its role in facilitating these pivotal C-C bond-forming reactions (Source: Chemical Reviews on Boronic Acids). This compound is presented for research applications only and is a vital building block for chemists and material scientists engineering next-generation electronic and photonic devices.

Properties

IUPAC Name

[2-fluoro-4-(4-pentylphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BFO2/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-11-16(18(20)21)17(19)12-15/h6-12,20-21H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBMYLLGXOKXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696535
Record name (3-Fluoro-4'-pentyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163129-14-4
Record name (3-Fluoro-4'-pentyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid. This compound is a key building block in medicinal chemistry, particularly for the synthesis of complex biaryl structures prevalent in many active pharmaceutical ingredients (APIs).[1] The strategic incorporation of a fluorine atom can enhance the metabolic stability and lipophilicity of drug candidates, making this intermediate highly valuable in drug discovery and development.[1]

Core Physicochemical Properties

This compound is a white solid organic compound.[2] Its key properties are summarized in the table below. Please note that some values are predicted due to the limited availability of experimentally determined data.

PropertyValueSource
Molecular Formula C₁₇H₂₀BFO₂ChemicalBook
Molecular Weight 286.15 g/mol ChemicalBook
CAS Number 163129-14-4India Fine Chemicals[3]
Appearance White to off-white solidGeneric
Purity ≥98.0%NINGBO INNO PHARMCHEM CO.,LTD.[1]
Predicted Boiling Point 436.1 ± 55.0 °CChemicalBook
Predicted Density 1.13 ± 0.1 g/cm³ChemicalBook
Predicted pKa 8.40 ± 0.58ChemicalBook
Storage Temperature 2-8°CChemicalBook

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process, culminating in the formation of the boronic acid moiety. A general, plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of Arylboronic Acids

A common method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Materials:

  • Appropriate aryl halide (e.g., 4-bromo-3-fluoro-4'-pentyl-1,1'-biphenyl)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Trimethyl borate

  • Aqueous solution of a weak acid (e.g., ammonium chloride) or dilute strong acid (e.g., HCl)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of the aryl halide in anhydrous ether or THF is added dropwise to initiate the Grignard reaction. The mixture is typically refluxed until the magnesium is consumed.

  • Borylation: The Grignard solution is then cooled and added slowly to a solution of trimethyl borate in anhydrous ether or THF, maintained at a low temperature (e.g., -78 °C).

  • Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of an aqueous acid solution.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude boronic acid.

Purification of Boronic Acids

The purification of boronic acids can be challenging due to their tendency to form anhydrides and their amphiphilic nature. Common purification methods include:

  • Recrystallization: This is a widely used method, often from a mixed solvent system like ethyl acetate/hexanes or by dissolving in a minimal amount of hot water.

  • Chromatography: Column chromatography on silica gel can be employed, sometimes with silica gel that has been pre-treated with boric acid to reduce the Lewis acidity and prevent degradation of the boronic acid.

  • Derivatization: The crude boronic acid can be converted to a more stable and easily purifiable derivative, such as a diethanolamine adduct, which can then be hydrolyzed back to the pure boronic acid.

Synthesis_Workflow ArylHalide Aryl Halide (e.g., 4-bromo-3-fluoro-4'-pentyl-1,1'-biphenyl) GrignardFormation Grignard Reagent Formation (Mg, Anhydrous Ether/THF) ArylHalide->GrignardFormation GrignardReagent Aryl Grignard Reagent GrignardFormation->GrignardReagent Borylation Borylation (Trimethyl borate, -78 °C) GrignardReagent->Borylation BoronicEster Boronic Ester Intermediate Borylation->BoronicEster Hydrolysis Acidic Hydrolysis (e.g., aq. HCl) BoronicEster->Hydrolysis CrudeProduct Crude Boronic Acid Hydrolysis->CrudeProduct Purification Purification (Recrystallization/Chromatography) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OH)₂ Base PdII_Aryl_Boron R¹-Pd(II)L_n-R² Transmetalation->PdII_Aryl_Boron RedElim Reductive Elimination PdII_Aryl_Boron->RedElim RedElim->Pd0 R¹-R² Product Biaryl Product (R¹-R²) RedElim->Product R1X Aryl Halide (R¹-X) R1X->OxAdd BoronicAcid This compound (R²-B(OH)₂) BoronicAcid->Transmetalation

References

CAS number for (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid

Introduction

This compound is a synthetic organoboron compound that belongs to the class of boronic acids. These compounds are characterized by a C-B bond and are notable for their versatile reactivity, stability, and relatively low toxicity.[1] Boronic acids are widely utilized as building blocks and synthetic intermediates in organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form new carbon-carbon bonds.[1] The boronic acid functional group is generally considered to have low toxicity and is ultimately metabolized to boric acid, a naturally occurring compound.[1][2]

The unique physicochemical and electronic properties of boronic acids, stemming from the electron-deficient boron atom, allow them to act as Lewis acids and to form reversible covalent bonds with diols, a property that is exploited in the design of chemical sensors and for improving the pharmacokinetic properties of drugs.[2][3] This specific biphenyl boronic acid, with its fluoro and pentyl substitutions, is of interest to researchers in materials science and drug discovery for the synthesis of complex organic molecules.

Chemical Properties and Data

The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 163129-14-4[4][5][6][7]
Alternate CAS 163006-96-0[8]
Molecular Formula C17H20BFO2[5][6][7]
Molecular Weight 286.15 g/mol [5][6]
Purity Typically ≥98%[5]
Appearance Solid
Storage Inert atmosphere, 2-8°C

Experimental Protocols

Detailed experimental protocols for the synthesis and application of boronic acids are crucial for their effective use in research. Below are representative methodologies.

General Synthesis of Aryl Boronic Acids via Grignard Reaction

This protocol is a general method for the synthesis of aryl boronic acids and can be adapted for this compound, starting from the corresponding aryl halide.

Materials:

  • 4-Bromo-3-fluoro-4'-pentyl-1,1'-biphenyl (starting material)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Trimethyl borate

  • Iodine crystal (as initiator)

  • Aqueous HCl (e.g., 1 M)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.2 equivalents).

  • The system is flushed with an inert gas (e.g., Argon or Nitrogen).

  • A small crystal of iodine is added, and the flask is gently warmed.

  • A solution of 4-bromo-3-fluoro-4'-pentyl-1,1'-biphenyl (1 equivalent) in anhydrous ether or THF is added dropwise via the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. The addition rate is controlled to maintain a steady reflux.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[9]

  • In a separate flame-dried flask, trimethyl borate (2-3 equivalents) is dissolved in anhydrous THF and cooled to -78 °C.

  • The prepared Grignard reagent solution is then transferred to the trimethyl borate solution via a cannula while maintaining the low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution or dilute HCl.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid.[10]

  • The crude product can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

This protocol describes a typical application of this compound in a Suzuki-Miyaura cross-coupling reaction to synthesize a more complex biaryl structure.

Materials:

  • This compound (1 equivalent)

  • An aryl halide or triflate (e.g., 4-iodotoluene, 1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, 2-3 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, or Dioxane/Water)

Procedure:

  • To a reaction flask, add this compound, the aryl halide/triflate, the palladium catalyst, and the base.

  • The flask is evacuated and backfilled with an inert gas several times.

  • The solvent mixture is added, and the reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Target Compound cluster_application Application cluster_final_product Final Product ArylHalide 4-Bromo-3-fluoro-4'-pentyl- 1,1'-biphenyl Grignard Grignard Reagent Formation ArylHalide->Grignard Mg Magnesium (Mg) Mg->Grignard Borate Trimethyl Borate Boronation Reaction with Borate Ester Borate->Boronation Grignard->Boronation Hydrolysis Acidic Workup (Hydrolysis) Boronation->Hydrolysis BoronicAcid (3-Fluoro-4'-pentyl-[1,1'-biphenyl]- 4-YL)boronic acid Hydrolysis->BoronicAcid Suzuki Suzuki-Miyaura Cross-Coupling BoronicAcid->Suzuki CouplingPartner Aryl Halide (Ar-X) CouplingPartner->Suzuki Catalyst Pd Catalyst + Base Catalyst->Suzuki FinalProduct Quaterphenyl Derivative Suzuki->FinalProduct

Caption: Synthetic workflow for the target boronic acid and its application.

Biological and Medicinal Relevance

While specific biological activities for this compound are not extensively documented in the public domain, boronic acids as a class are of significant interest in medicinal chemistry.[1] They are known to act as inhibitors of certain proteolytic enzymes, such as serine proteases.[11][12] The boronic acid moiety can form a stable, tetrahedral adduct with the catalytic serine residue in the active site of these enzymes. A prominent example of a boronic acid-based drug is Bortezomib, a proteasome inhibitor used in cancer therapy.[1] The incorporation of boronic acids into peptides and other small molecules is a strategy to develop novel therapeutic agents.[11][13] The lipophilic pentylbiphenyl backbone of the title compound suggests it may be investigated for applications where membrane permeability is relevant.

References

Spectroscopic data (NMR, IR, MS) of (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Compound Overview

(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid is a bifunctional organic compound. It possesses a biphenyl core, substituted with a fluorine atom, a pentyl group, and a boronic acid moiety. This structure makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The fluorine and pentyl substituents can be used to modulate the physicochemical properties of the final products, such as lipophilicity and metabolic stability.

Predicted Physicochemical Properties

While experimental data is unavailable, computational methods provide estimated values for key physical properties.

PropertyPredicted Value
Molecular Formula C₁₇H₂₀BFO₂
Molecular Weight 286.15 g/mol
Boiling Point 436.1 ± 55.0 °C
Density 1.13 ± 0.1 g/cm³
pKa 8.40 ± 0.58

Expected Spectroscopic Data

The following sections detail the expected spectroscopic characteristics of this compound based on the analysis of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the pentyl chain protons, and the acidic protons of the boronic acid group.

Expected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 8.0Multiplets7HAromatic Protons (C₁₀H₇)
~ 2.6Triplet2HBenzylic Protons (-CH₂-)
~ 1.6Multiplet2H-CH₂-
~ 1.3Multiplet4H-CH₂-CH₂-
~ 0.9Triplet3HTerminal Methyl Protons (-CH₃)
Broad SignalSinglet2HBoronic Acid Protons (-B(OH)₂)

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.[1]

Expected Chemical Shift (δ, ppm)Assignment
~ 160 - 170C-F
~ 125 - 150Aromatic Carbons
~ 115 - 140Aromatic Carbons
~ 35Benzylic Carbon (-CH₂)
~ 31-CH₂-
~ 22-CH₂-
~ 14Terminal Methyl Carbon (-CH₃)

2.1.3. ¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom attached to the biphenyl system. The chemical shift will be influenced by the electronic environment of the aromatic ring. For fluoroaromatic compounds, the chemical shifts are typically observed in the range of +80 to +170 ppm relative to CFCl₃.[2]

Expected Chemical Shift (δ, ppm)Assignment
~ -110 to -120Ar-F

2.1.4. ¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum is a valuable tool for characterizing boronic acids. For arylboronic acids, a single, often broad, signal is expected.[3][4] The chemical shift is indicative of the trigonal planar (sp²) hybridization of the boron atom.[4]

Expected Chemical Shift (δ, ppm)Assignment
~ 28 - 33Aryl-B(OH)₂
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationIntensity
~ 3200 - 3600O-H stretch (boronic acid, H-bonded)Strong, Broad
~ 3000 - 3100C-H stretch (aromatic)Medium
~ 2850 - 2960C-H stretch (aliphatic)Strong
~ 1600C=C stretch (aromatic)Medium
~ 1350B-O stretchStrong
~ 1250C-F stretchStrong
~ 1000 - 1100B-C stretchMedium
Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to ionize and fragment in a predictable manner. Under electrospray ionization (ESI) conditions, boronic acids can exhibit complex behavior, including the formation of adducts and dehydration products.[5][6]

m/zAssignment
286.15[M]⁺ (Molecular Ion)
268.14[M - H₂O]⁺
241.16[M - B(OH)₃]⁺
VariesFragments from the loss of the pentyl chain

Experimental Protocols

Synthesis Workflow: Suzuki-Miyaura Coupling

A plausible synthetic route to this compound is via a Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates the general workflow.

Synthesis_Workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: - 4-Bromo-2-fluorophenylboronic acid - (4-Pentylphenyl)boronic acid reaction Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Water) start->reaction workup Aqueous Workup - Extraction with organic solvent - Washing and drying reaction->workup purification Purification - Column Chromatography workup->purification product Final Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: General workflow for the synthesis and characterization of the target compound.

General Protocol:

  • Reaction Setup: To a flame-dried flask, add 4-bromo-2-fluorophenylboronic acid (1.0 eq), (4-pentylphenyl)boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).[7]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[7]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), followed by a degassed solvent system like a mixture of toluene and water.[8]

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.[7]

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.[9]

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: Dissolve the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a high-field NMR spectrometer. For ¹¹B NMR, use a quartz NMR tube to avoid background signals from borosilicate glass.[3][4]

  • IR Spectroscopy: Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer. The spectrum should be recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer with an electrospray ionization (ESI) source in both positive and negative ion modes to obtain the mass-to-charge ratio of the molecular ion and its fragments.[5]

Application in Suzuki-Miyaura Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds. The catalytic cycle for this reaction is a fundamental concept for its application.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_reactants pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_boronate R¹-Pd(II)L₂-OR pd2_halide->pd2_boronate Ligand Exchange pd2_coupled R¹-Pd(II)L₂-R² pd2_boronate->pd2_coupled Transmetalation pd2_coupled->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_coupled->product aryl_halide->pd2_halide boronic_acid->pd2_boronate base->pd2_boronate

References

Solubility Profile of (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data for this particular compound in publicly accessible literature, this document presents solubility data for structurally related phenylboronic acids as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the precise solubility of the title compound and its analogs.

Introduction

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. The boronic acid moiety is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The physicochemical properties, including solubility, are critical for its application in organic synthesis, purification, and formulation. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. A thorough understanding of its solubility is therefore paramount for its effective use.

Predicted Solubility Trends

While specific data is unavailable for this compound, general solubility trends for arylboronic acids can be inferred. The presence of the lipophilic 4'-pentylbiphenyl group suggests that the molecule will exhibit good solubility in many common organic solvents. However, the polar boronic acid group can form hydrogen bonds, which may influence its solubility in polar versus nonpolar solvents. It is also important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which can affect solubility measurements.[1][2]

Quantitative Solubility Data for Phenylboronic Acid Analogs

The following tables summarize the experimentally determined solubility of phenylboronic acid and its isomers in several organic solvents. This data is presented to provide a foundational understanding of how similar compounds behave and can serve as a starting point for solvent selection in studies involving this compound. The data is presented as mole fraction solubility at different temperatures.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (K)Mole Fraction (x)
Chloroform293.150.045
303.150.075
313.150.120
323.150.185
3-Pentanone293.150.135
303.150.190
313.150.260
323.150.350
Acetone293.150.150
303.150.210
313.150.285

Source: Adapted from studies on phenylboronic acid solubility.[1][3][4] Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][4][5]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound like this compound. A common and reliable technique is the dynamic (or synthetic) method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1][3][6]

Dynamic Method for Solubility Determination

This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[1][6]

Principle: A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being stirred. The temperature at which the solid phase completely dissolves, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Precision thermometer or temperature probe

  • Luminance probe or laser beam for turbidity measurement (or visual observation)

Methodology:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the glass vessel.

  • Heating and Stirring: The mixture is stirred vigorously while the temperature of the circulating bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[6]

  • Turbidity Measurement: The turbidity of the solution is continuously monitored.[1][6]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[6]

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[6]

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[7]

  • Sample Separation: After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a boronic acid using the dynamic method.

G cluster_workflow Dynamic Solubility Determination Workflow prep Sample Preparation (Known composition of solute and solvent) heating Controlled Heating and Stirring (Constant rate, e.g., 0.1-0.5 °C/min) prep->heating monitoring Continuous Turbidity Monitoring (Luminance probe or visual observation) heating->monitoring record Record Dissolution Temperature (Point of complete dissolution) monitoring->record repeat Repeat for Different Compositions record->repeat repeat->prep New Composition curve Construct Solubility Curve (Solubility vs. Temperature) repeat->curve Sufficient Data

Caption: Experimental workflow for dynamic solubility determination.

Conclusion

References

Commercial Sourcing and Applications of (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid, a key building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document outlines key suppliers, available product specifications, and a general experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability

This compound, and its various synonyms, are available from several commercial chemical suppliers. The primary CAS number associated with this compound is 163129-14-4. Researchers can source this chemical from the following vendors, among others:

SupplierPurityAvailable Quantities
Watson International LimitedInquiry requiredInquiry required
India Fine ChemicalsInquiry requiredInquiry required
Alchem Pharmtech98%1g, 5g, 25g, 100g
NINGBO INNO PHARMCHEM CO.,LTD.≥98.0%Inquiry required

Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Core Applications in Research and Development

This compound is a valuable intermediate in medicinal chemistry and materials science. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction enables the formation of carbon-carbon bonds to construct complex biaryl structures, which are common motifs in active pharmaceutical ingredients (APIs).[3] The presence of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.[1]

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling reaction using this compound with an aryl halide. The specific conditions may require optimization based on the substrate.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water/ethanol)

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) and the palladium catalyst (0.01-0.05 mmol).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biphenyl derivative.

Workflow for Sourcing and Application

The following diagram illustrates the typical workflow for a research entity to source and utilize this compound in a drug discovery project.

G cluster_sourcing Sourcing Phase cluster_research Research & Development Phase s1 Identify Requirement: This compound s2 Search Commercial Suppliers (e.g., Watson Intl., Alchem Pharmtech) s1->s2 s3 Request Quotations (Price, Purity, Availability) s2->s3 s4 Select Supplier & Procure s3->s4 r1 Incoming Quality Control (Verify Structure & Purity) s4->r1 Material Transfer r2 Reaction Design: Suzuki-Miyaura Coupling r1->r2 r3 Execute Synthesis Protocol r2->r3 r4 Purification of Product r3->r4 r5 Characterization (NMR, MS, etc.) r4->r5 r6 Biological Screening r5->r6 r6->s1 Iterate/New Compound

Caption: Workflow for sourcing and utilizing the target boronic acid.

Logical Relationship in Suzuki-Miyaura Coupling

The diagram below outlines the key components and their relationships in the Suzuki-Miyaura cross-coupling reaction.

G cluster_reactants Reactants boronic_acid (3-Fluoro-4'-pentyl- [1,1'-biphenyl]-4-YL)boronic acid catalyst Palladium Catalyst (e.g., Pd(PPh3)4) boronic_acid->catalyst Reacts with aryl_halide Aryl Halide (Ar-X) aryl_halide->catalyst Reacts with product Target Biaryl Compound catalyst->product Yields base Base (e.g., K2CO3) base->catalyst Activates solvent Solvent (e.g., Toluene) solvent->catalyst Enables

Caption: Key components of the Suzuki-Miyaura coupling reaction.

References

An In-depth Technical Guide to the Safety and Handling of Fluorinated Biphenyl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and potential hazards associated with fluorinated biphenyl boronic acids. These compounds are of significant interest in medicinal chemistry and materials science; however, a thorough understanding of their properties is crucial for safe laboratory practice.

Hazard Identification and Classification

Fluorinated biphenyl boronic acids are classified as hazardous materials. The primary routes of exposure are inhalation, skin contact, and eye contact. The GHS classifications for representative fluorinated phenylboronic acids indicate that these compounds are generally considered harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[1][2][3][4]

Table 1: GHS Hazard Classification for Representative Fluorinated Boronic Acids

Chemical NameCAS NumberGHS Hazard StatementsPictogramsSignal Word
4-Fluorophenylboronic acid1765-93-1H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][3]GHS07Warning
3-Fluorophenylboronic acid13909-09-6H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH318: Causes serious eye damageH411: Toxic to aquatic life with long lasting effects[2]GHS05, GHS07, GHS09Danger
4-Trifluoromethylphenylboronic acid128796-39-4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[5]GHS07Warning
3-Ethoxy-4-fluorophenylboronic acid900174-65-4H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[4]GHS07Warning

Toxicological Information

The metabolism of fluorobiphenyls can lead to the formation of hydroxylated and conjugated metabolites.[6] While the C-F bond is generally strong, metabolic processes can sometimes lead to the release of fluoride ions, which can be toxic at high concentrations.[7]

Reactivity and Stability Considerations

A key characteristic of aryl boronic acids, particularly those with electron-withdrawing substituents like fluorine, is their susceptibility to protodeboronation. This is a decomposition pathway where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions. This instability can impact their storage and reactivity in chemical syntheses like the Suzuki-Miyaura coupling.

Safe Handling and Storage

4.1. Engineering Controls

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Ensure that eyewash stations and safety showers are readily accessible.

4.2. Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure.

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye ProtectionChemical safety goggles or a face shield.Protects eyes from dust particles and potential splashes.
Hand ProtectionChemically resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.
Body ProtectionA flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.Protects skin from accidental spills and contact.
Respiratory ProtectionA NIOSH/MSHA-approved respirator is required when handling the solid compound outside of a fume hood to prevent the inhalation of dust particles.Minimizes the risk of respiratory tract irritation.

4.3. Storage

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • Keep containers tightly closed to prevent moisture absorption and decomposition.

  • For particularly air- or moisture-sensitive boronic acids, storage in a desiccator or glovebox is recommended.

Experimental Protocols

5.1. Protocol for Weighing and Dispensing Air-Sensitive Solid Fluorinated Biphenyl Boronic Acids

Due to their potential for decomposition, handling these solids requires care to minimize exposure to air and moisture.

  • Preparation: All glassware should be thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas (e.g., argon or nitrogen).[9][10]

  • Glovebox Technique (Recommended):

    • Transfer the sealed container of the boronic acid, a clean and dry Schlenk flask, a spatula, and a weighing boat into a glovebox antechamber.[9][11][12]

    • Cycle the antechamber with vacuum and inert gas at least three times before transferring the items into the main chamber.[11][12]

    • Inside the glovebox, carefully open the container and weigh the desired amount of the solid into the weighing boat.[11]

    • Transfer the solid to the Schlenk flask and securely seal the flask.[11]

    • The sealed flask can then be removed from the glovebox for use in a reaction on a Schlenk line.

  • Inert Gas Blanket Technique (Alternative):

    • Place the receiving flask on a balance tared to zero.

    • Position a funnel in the neck of the flask and direct a gentle stream of inert gas over the funnel opening to create an inert atmosphere.[13]

    • Quickly open the container of the boronic acid under the inert gas stream and transfer the desired amount into the flask.[13]

    • Remove the funnel and immediately seal the flask.

5.2. General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the fluorinated biphenyl boronic acid (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents).

  • Solvent Addition:

    • Add a degassed solvent system (e.g., a mixture of dioxane and water) via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100°C) and monitor the progress by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Signaling Pathway and Logical Relationships

Fluorinated biphenyl boronic acids are valuable in drug discovery due to their ability to form key structural motifs in biologically active molecules. Phenylboronic acid has been shown to inhibit the migration of cancer cells by affecting the Rho family of GTP-binding proteins and their downstream targets.[14] This pathway is crucial in regulating cell morphology and migration.

G cluster_0 Cell Exterior cluster_1 Cell Interior Extracellular Signals Extracellular Signals Receptor Receptor RhoA RhoA Receptor->RhoA Activates Rac1 Rac1 Receptor->Rac1 Activates Cdc42 Cdc42 Receptor->Cdc42 Activates ROCK ROCK RhoA->ROCK Activates Actin Cytoskeleton Actin Cytoskeleton Rac1->Actin Cytoskeleton Regulates Cdc42->Actin Cytoskeleton Regulates ROCK->Actin Cytoskeleton Regulates Cell Migration Cell Migration Actin Cytoskeleton->Cell Migration Fluorinated Biphenyl Boronic Acid Fluorinated Biphenyl Boronic Acid Fluorinated Biphenyl Boronic Acid->RhoA Inhibits Fluorinated Biphenyl Boronic Acid->Rac1 Inhibits Fluorinated Biphenyl Boronic Acid->Cdc42 Inhibits

Caption: Inhibition of Rho GTPase signaling pathway by fluorinated biphenyl boronic acids.

Emergency Procedures

7.1. First Aid Measures

Table 3: First Aid Measures

Exposure RouteProcedure
InhalationMove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][4][5]
Skin ContactImmediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][4][5]
Eye ContactImmediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][5]
IngestionDo NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3][4][5]

7.2. Spill and Leak Procedures

  • Small Spills:

    • Evacuate the area and ensure adequate ventilation.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert the appropriate emergency response personnel.

Disposal Considerations

  • Dispose of waste fluorinated biphenyl boronic acids and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain.

  • Waste containers should be clearly labeled.

This guide is intended to provide a foundation for the safe handling of fluorinated biphenyl boronic acids. It is imperative that all laboratory personnel consult the specific Safety Data Sheet (SDS) for each compound and are thoroughly trained in the proper handling techniques before commencing work. Always adhere to your institution's safety protocols and best practices.

References

An In-depth Technical Guide to Boronic Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids and their derivatives have emerged as indispensable reagents in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Their unique electronic properties, mild reactivity, and general stability have positioned them as key building blocks in academia and industry, particularly in the realm of pharmaceutical development. This technical guide provides a comprehensive overview of the core principles of boronic acid chemistry, with a focus on their application in pivotal cross-coupling reactions and as protecting groups. Detailed experimental protocols, quantitative data for comparative analysis, and mechanistic visualizations are presented to equip researchers with the practical knowledge required to effectively utilize these powerful synthetic tools.

Introduction to Boronic Acids

Boronic acids are a class of organoboron compounds characterized by the general formula R–B(OH)₂. The central boron atom is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital, which imparts Lewis acidic character to the molecule.[1] This Lewis acidity is fundamental to their reactivity, allowing for facile transmetalation in cross-coupling reactions and reversible esterification with diols.

Key Properties of Boronic Acids:

  • Lewis Acidity: The electron-deficient boron atom readily accepts electron pairs from Lewis bases, a key feature in their reaction mechanisms.

  • Stability: Many boronic acids are solids that are stable to air and moisture, facilitating their handling and storage compared to other organometallic reagents.[2]

  • Low Toxicity: Boronic acids and their byproducts generally exhibit low toxicity, aligning with the principles of green chemistry.

  • Functional Group Tolerance: A broad range of functional groups are tolerated in reactions involving boronic acids, enabling their application in the synthesis of complex molecules.

Key Applications in Organic Synthesis

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura coupling reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, vinylarenes, and polyenes. The reaction involves the coupling of a boronic acid with an organohalide or triflate.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboronic acid (R²-B(OH)₂) transfers its organic group to the palladium center, forming a new Pd(II) complex and displacing the halide. The base is crucial for the activation of the boronic acid, typically by forming a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2B(OH)2, Base) R1-Pd(II)-R2(L2)->Pd(0)L2 R1-R2 R1-R2 R1-Pd(II)-R2(L2)->R1-R2 Reductive Elimination R1-X R1-X R1-X->R1-Pd(II)-X(L2) Oxidative Addition

The yield of the Suzuki-Miyaura coupling is highly dependent on the nature of the coupling partners, the catalyst system, and the reaction conditions. The following table provides a comparative summary of yields for the coupling of various boronic acids with 4-bromoanisole.

Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)K₃PO₄Toluene/H₂O10095[3]
4-Methoxyphenylboronic acidPd(OAc)₂ (2)K₃PO₄Toluene/H₂O10098[4]
4-Trifluoromethylphenylboronic acidPd(OAc)₂ (2)K₃PO₄Toluene/H₂O10085[4]
2-Thiopheneboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O8592[5]
3-Furanboronic acidPd(dppf)Cl₂ (3)K₃PO₄Dioxane/H₂O10096[6]
Methylboronic acidPd(OAc)₂ (2)K₂CO₃Toluene/H₂O8078[7]
Phenylboronic acid pinacol esterPd₂(dba)₃ (1.5)K₃PO₄Dioxane11091[8]

General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, add water (10 mL), and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The copper-catalyzed Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for the formation of carbon-heteroatom (C-N, C-O, C-S) bonds. This reaction couples boronic acids with amines, alcohols, or thiols and is often conducted under mild, aerobic conditions.

The precise mechanism of the Chan-Lam coupling is still a subject of investigation, but a generally accepted pathway involves the following steps:

  • Ligand Exchange: The copper(II) catalyst undergoes ligand exchange with the amine or alcohol to form a copper-amido or copper-alkoxo complex.

  • Transmetalation: The boronic acid transmetalates its organic group to the copper center, forming a Cu(II) intermediate.

  • Oxidation/Reductive Elimination: The Cu(II) intermediate can undergo oxidation to a transient Cu(III) species, followed by reductive elimination to form the C-N or C-O bond and a Cu(I) species. Alternatively, a direct reductive elimination from a dimeric Cu(II) species may occur.

  • Reoxidation: The resulting Cu(I) is reoxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.

Chan_Lam_Coupling cluster_catalyst Catalytic Cycle Cu(II)X2 Cu(II)X2 R1-NH-Cu(II)-X R1-NH-Cu(II)-X Cu(II)X2->R1-NH-Cu(II)-X Ligand Exchange (R1NH2) R1-N(R2)-Cu(II) R1-N(R2)-Cu(II) R1-NH-Cu(II)-X->R1-N(R2)-Cu(II) Transmetalation (R2B(OH)2) R2-NH-R1 R2-NH-R1 R1-N(R2)-Cu(II)->R2-NH-R1 Reductive Elimination Cu(I)X Cu(I)X R1-N(R2)-Cu(II)->Cu(I)X Cu(I)X->Cu(II)X2 Reoxidation (O2)

The Chan-Lam coupling is applicable to a wide range of substrates. The following table illustrates the scope of the reaction with various amines and phenols.

Amine/PhenolBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
AnilinePhenylboronic acidCu(OAc)₂ (10)PyridineCH₂Cl₂RT92[9]
MorpholinePhenylboronic acidCu(OAc)₂ (10)Et₃NCH₂Cl₂RT85[10]
Imidazole4-Tolylboronic acidCu(OAc)₂ (10)NoneCH₃OHReflux95[1]
PhenolPhenylboronic acidCu(OAc)₂ (100)Et₃NCH₂Cl₂RT88[1]
4-Methoxyphenol3,5-Dimethylphenylboronic acidCu(OAc)₂ (10)PyridineCH₂Cl₂RT90[10]
N-Benzyl-N-methylsulfamoyl azidePhenylboronic acidCuCl (10)NoneMeOHRT81[11]

General Procedure for the Chan-Lam N-Arylation of an Amine:

  • To a round-bottom flask, add the amine (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and Cu(OAc)₂ (0.1 mmol, 10 mol%).

  • Add CH₂Cl₂ (5 mL) and pyridine (2.0 mmol, 2.0 equiv).

  • Stir the reaction mixture, open to the atmosphere, at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of celite.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[9]

The Liebeskind-Srogl Coupling: Ketone Synthesis from Thioesters

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction of a thioester with a boronic acid to produce a ketone. A key feature of this reaction is the use of a copper(I) carboxylate co-catalyst, which facilitates the reaction under neutral conditions.

The mechanism is distinct from other cross-coupling reactions:

  • Thiolate Exchange: The copper(I) carboxylate reacts with the thioester to form a copper thiolate.

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-S bond of the thioester, facilitated by the copper(I) salt.

  • Transmetalation: The boronic acid transfers its organic group to the palladium center.

  • Reductive Elimination: The acyl and organic groups on palladium couple to form the ketone product and regenerate the Pd(0) catalyst.

Liebeskind_Srogl_Coupling cluster_catalyst Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-C(O)-SR R1-C(O)-SR Pd(0)L2->R1-C(O)-SR R1-C(O)-Pd(II)-SR(L2) R1-C(O)-Pd(II)-SR(L2) R1-C(O)-Pd(II)-R2(L2) R1-C(O)-Pd(II)-R2(L2) R1-C(O)-Pd(II)-SR(L2)->R1-C(O)-Pd(II)-R2(L2) Transmetalation (R2B(OH)2) R1-C(O)-Pd(II)-R2(L2)->Pd(0)L2 R1-C(O)-R2 R1-C(O)-R2 R1-C(O)-Pd(II)-R2(L2)->R1-C(O)-R2 Reductive Elimination R1-C(O)-SR->R1-C(O)-Pd(II)-SR(L2) Oxidative Addition (CuTC)

The following table presents the yields for the coupling of various thioesters and boronic acids.

ThioesterBoronic AcidCatalyst (mol%)Co-catalyst (equiv)SolventTemp (°C)Yield (%)Reference
S-Phenyl benzothioatePhenylboronic acidPd₂(dba)₃ (0.6)CuTC (1.5)THF5093[12]
S-Ethyl 4-methoxybenzothioate4-Tolylboronic acidPd₂(dba)₃ (0.6)CuTC (1.5)THF5088[12]
S-Phenyl thiophene-2-carbothioate3-Furylboronic acidPd₂(dba)₃ (0.6)CuTC (1.5)THF5075[12]
3-Ethoxy-4-(phenylthio)cyclobut-3-ene-1,2-dione4-Tolylboronic acidPd₂(dba)₃ (2)CuTC (1.2)Dioxane8089[2]
3-Ethoxy-4-(phenylthio)cyclobut-3-ene-1,2-dione4-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (2)CuTC (1.2)Dioxane8065[2]

General Procedure for the Liebeskind-Srogl Coupling:

  • In an argon-flushed reaction vessel, combine the thioester (0.50 mmol), copper(I) thiophene-2-carboxylate (CuTC, 0.75 mmol), boronic acid (0.55 mmol), Pd₂(dba)₃·CHCl₃ (0.003 mmol), and tris(2-furyl)phosphine (0.006 mmol).

  • Add anhydrous THF (5 mL) and stir the mixture at 50 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.[12]

Boronic Acids as Protecting Groups for Diols

Boronic acids react reversibly with 1,2- and 1,3-diols to form cyclic boronate esters. This transformation is a valuable method for the protection of diols during multi-step syntheses. The resulting boronate esters are generally stable to a range of reaction conditions but can be readily cleaved under mild aqueous acidic or basic conditions.

The protection of a diol with a boronic acid is an equilibrium process involving the formation of a five- or six-membered cyclic boronate ester with the concomitant loss of water. The reaction is typically driven to completion by removing water, often azeotropically.

Diol_Protection cluster_reactants Reactants cluster_products Products Diol R-CH(OH)-CH(OH)-R' BoronateEster Cyclic Boronate Ester Diol->BoronateEster Protection BoronicAcid Ph-B(OH)2 BoronicAcid->BoronateEster BoronateEster->Diol Deprotection (H2O) Water 2 H2O

The efficiency of boronate ester formation and cleavage depends on the diol, the boronic acid, and the reaction conditions.

DiolBoronic AcidProtection ConditionsYield (%)Deprotection ConditionsYield (%)Reference
Methyl α-D-glucopyranosidePhenylboronic acidToluene, reflux (Dean-Stark)85Sorbitol, Na₂CO₃ (aq)80[13]
1,2-PropanediolPhenylboronic acidToluene, reflux (Dean-Stark)92H₂O, Acetone95[14]
D-MannitolPhenylboronic acidPyridine, RT-One-pot with acylation60-70[15]
(S)-1,2,4-Butanetriol3-Acetamidophenylboronic acidDMSO-d₆, molecular sieves86--[16]

Protection of a 1,2-Diol with Phenylboronic Acid:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the diol (10 mmol), phenylboronic acid (11 mmol), and toluene (50 mL).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until all the diol is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude boronate ester can often be used without further purification.

Deprotection of a Phenylboronate Ester:

  • Dissolve the boronate ester (5 mmol) in acetone (20 mL).

  • Add water (5 mL) and stir the mixture at room temperature.

  • Monitor the deprotection by TLC.

  • Once complete, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. The diol will be in the organic phase, and the phenylboronic acid will remain in the aqueous phase.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the purified diol.[14]

Boronic Acids in Drug Development

The unique properties of boronic acids have led to their increasing use in medicinal chemistry and drug development. The boron atom can act as a transition state analogue inhibitor of serine proteases, forming a stable tetrahedral intermediate with the catalytic serine residue. This has led to the development of several FDA-approved drugs containing a boronic acid moiety, such as the proteasome inhibitors bortezomib and ixazomib for the treatment of multiple myeloma. The global boronic acid market was valued at approximately USD 1.2 billion in 2023 and is projected to grow, driven by its increasing application in pharmaceuticals.[17]

Workflow_Drug_Discovery Library Synthesis Library Synthesis Screening Screening Library Synthesis->Screening Suzuki, Chan-Lam, etc. Lead Optimization Lead Optimization Screening->Lead Optimization Hit Identification Preclinical Development Preclinical Development Lead Optimization->Preclinical Development SAR Studies

Conclusion

Boronic acids are remarkably versatile and powerful tools in the arsenal of the modern organic chemist. Their utility in robust and high-yielding cross-coupling reactions, such as the Suzuki-Miyaura, Chan-Lam, and Liebeskind-Srogl couplings, has revolutionized the synthesis of a vast array of organic molecules. Furthermore, their application as reversible protecting groups for diols adds another layer of utility in complex total synthesis. The increasing prevalence of boronic acid-containing pharmaceuticals underscores their significance in drug discovery and development. A thorough understanding of the principles, protocols, and quantitative aspects of boronic acid chemistry, as outlined in this guide, is therefore essential for researchers, scientists, and drug development professionals seeking to innovate at the forefront of chemical synthesis.

References

The Strategic Role of Fluorine Substitution in Modifying Biphenyl Properties: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its properties, however, can be finely tuned to overcome common drug development hurdles such as poor metabolic stability and insufficient potency. The introduction of fluorine—the most electronegative element—is a powerful and widely adopted strategy to modulate the physicochemical and pharmacokinetic properties of biphenyl-containing drug candidates. This technical guide provides an in-depth analysis of the effects of fluorine substitution on the electronic properties, lipophilicity, conformation, metabolic stability, and binding affinity of biphenyl compounds. It includes structured data tables for clear comparison, detailed experimental and computational protocols, and workflow diagrams to support researchers, scientists, and drug development professionals in leveraging fluorination as a strategic tool.

Modulation of Physicochemical Properties

The introduction of fluorine into a biphenyl scaffold instigates significant changes in its fundamental physicochemical properties due to the element's unique characteristics: a small van der Waals radius (1.47 Å) comparable to hydrogen (1.20 Å), high electronegativity (Pauling scale 3.98), and the strength of the C-F bond.[1] These attributes allow for isosteric replacement of hydrogen while profoundly altering the molecule's electronic distribution, lipophilicity, and preferred conformation.

Electronic Effects and pKa Modulation

Fluorine exerts a powerful electron-withdrawing inductive effect (-I effect), which can significantly alter the acidity or basicity of nearby functional groups.[2] When placed on a biphenyl ring near an amine-containing substituent, for example, fluorine can lower the pKa of the conjugate acid. This reduction in basicity can improve a compound's oral bioavailability by increasing the proportion of the neutral species capable of passive diffusion across cell membranes.[3] Studies on aliphatic amines have shown that a single fluorine atom can decrease the pKa by approximately 1.7 to 2.0 units.[4] This principle is a key consideration in the design of biphenyl drugs targeting the central nervous system (CNS), where membrane permeability is critical.[5]

Lipophilicity (logP & logD)

The effect of fluorine on lipophilicity—typically measured as the logarithm of the octanol-water partition coefficient (logP)—is complex. While the C-F bond itself is highly polar, the replacement of a C-H bond with a C-F bond on an aromatic ring generally leads to a slight increase in lipophilicity.[6] This is attributed to the fact that fluoro-arenes are more lipophilic due to the reduced polarizability of the C-F bond.[3] However, in saturated or aliphatic portions of a molecule, fluorination can sometimes decrease lipophilicity.[7] The overall impact depends on the number of fluorine atoms and their position relative to other functional groups, which can modulate the molecular electrostatic potential surface.[6]

Conformational Control

The biphenyl core's conformation, defined by the dihedral angle between the two phenyl rings, is critical for its interaction with a biological target. Steric hindrance at the ortho-positions restricts the rotation around the central C-C bond, forcing the rings into a non-planar, twisted conformation.[8] While fluorine's van der Waals radius is only slightly larger than hydrogen's, its introduction can still influence this rotational barrier.[1] Studies have shown that substituents like trifluoromethyl (CF3) are somewhat smaller than an isopropyl group, while a pentafluorophenyl group has a similar effective size to a phenyl group, demonstrating the nuanced steric effects of fluorinated moieties.[8]

Table 1: Illustrative Effects of Fluorination on Physicochemical Properties of Biphenyl Analogs

Property Non-Fluorinated Parent Fluorinated Analog Typical Change Rationale & Reference
pKa Aromatic Amine Fluoro-Aromatic Amine ↓ 1.5 - 2.0 units Strong inductive electron withdrawal by fluorine reduces the basicity of the amine.[4]
logP Biphenyl 4-Fluorobiphenyl ↑ ~0.1-0.3 units Increased hydrophobic surface and reduced polarizability of the C-F bond in an aromatic system.[6]

| Conformation | Ortho-H Biphenyl | Ortho-F Biphenyl | ↑ Rotational Barrier | Minor increase in steric hindrance from the slightly larger van der Waals radius of fluorine.[1] |

Impact on Pharmacokinetic (ADME) Profile

Fluorination is a key strategy for enhancing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, with the most significant impact often seen in metabolic stability.

Enhancement of Metabolic Stability

A primary reason for incorporating fluorine in drug design is to block metabolically labile sites.[9][10] The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~109 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug clearance in the liver.[3][11] By strategically replacing a hydrogen atom at a known "metabolic soft spot" on the biphenyl ring with fluorine, chemists can prevent hydroxylation and significantly prolong the drug's metabolic half-life (t½).[9] This often leads to improved oral bioavailability and may allow for less frequent dosing.[3]

A compelling example is seen in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). The parent compound JK-4b, a biphenyl-diarylpyrimidine, suffered from poor metabolic stability. Strategic fluorination led to compound 5t , which exhibited a five-fold increase in its metabolic half-life in human liver microsomes.[11]

Table 2: Comparative Metabolic Stability of a Biphenyl-Diarylpyrimidine NNRTI

Compound Key Structural Feature Metabolic Half-life (t½, min) in HLM Intrinsic Clearance (CLint, μL/min/mg)
JK-4b Dimethylphenyl group 14.6 47.4
5t Difluorobiphenyl group 74.52 18.63

Data sourced from Jin X, et al. (2022).[11]

Consequences for Pharmacodynamics

Beyond improving pharmacokinetics, fluorine substitution can directly enhance a drug's pharmacodynamic properties by improving its binding affinity and potency for its biological target.

Enhancement of Binding Affinity and Potency

Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket. These interactions include dipole-dipole, electrostatic, and even weak hydrogen bonds with amino acid residues.[1] The electron-withdrawing nature of fluorine can also modulate the electronic properties of the biphenyl rings, optimizing π-π stacking or other hydrophobic interactions.[11]

In the same NNRTI series mentioned previously, the introduction of fluorine and other groups to the biphenyl scaffold led to significant improvements in antiviral potency (EC₅₀) and the selectivity index (SI). The optimized compound 5t was not only more metabolically stable but also showed a 32-fold increase in selectivity compared to the parent compound.[11]

Table 3: Structure-Activity Relationship (SAR) of Selected Fluorinated Biphenyl-Diarylpyrimidines against HIV-1 WT

Compound Substitution on Biphenyl Ring EC₅₀ (nM) CC₅₀ (μM) Selectivity Index (SI)
JK-4b 4'-CN, 2,6-di-CH₃ 1.0 2.08 2059
5m 4'-CN, 3-F 2.3 >220 95,854
5t 4'-CN, 3,5-di-F 1.8 117 66,443

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀. Data sourced from Jin X, et al. (2022).[11]

Fluorine_Impact_Flow cluster_0 Strategic Intervention cluster_1 Physicochemical Modulation cluster_2 Pharmacokinetic & Pharmacodynamic Outcomes Fluorine Fluorine Substitution on Biphenyl Core pKa Altered pKa Fluorine->pKa LogP Modified Lipophilicity Fluorine->LogP Conformation Conformational Restriction Fluorine->Conformation ADME Improved ADME Profile (e.g., Metabolic Stability) pKa->ADME LogP->ADME PD Enhanced Potency (Binding Affinity) LogP->PD Conformation->PD

Fig 1. Logical flow of fluorine's impact on drug properties.

Key Experimental & Computational Protocols

Reproducible and accurate data are the foundation of successful drug development. This section provides detailed methodologies for the synthesis and evaluation of fluorinated biphenyl compounds.

Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing the C-C bond between the two aryl rings of a biphenyl scaffold.[12][13]

Objective: To synthesize a fluorinated biphenyl derivative from an aryl halide and an arylboronic acid.

Materials:

  • Fluorinated aryl halide (e.g., 1-bromo-3,4-difluorobenzene)[14]

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium phosphate, K₃PO₄, or Sodium Carbonate, Na₂CO₃)[12][14]

  • Solvent system (e.g., 1,4-Dioxane/water mixture or Toluene/THF)[12][14]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (if required): For some catalyst systems, pre-activation is necessary. For example, dissolve Pd₂(dba)₃ and a phosphine ligand in deoxygenated toluene/THF and stir at 50 °C for 2 hours under an inert atmosphere.[12]

  • Reaction Setup: In a Schlenk tube or pressure tube purged with inert gas, combine the fluorinated aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), base (2.0-3.0 eq), and palladium catalyst (1-5 mol%).[14]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 3:1 v/v).

  • Reaction Execution: Seal the vessel and heat the mixture to the target temperature (e.g., 80-110 °C) with vigorous stirring for the required time (typically 2-12 hours).[14]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.[14]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.[15][16]

Suzuki_Workflow start Start prep Prepare Reagents (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) start->prep setup Combine Reagents in Reaction Vessel under Inert Atmosphere prep->setup heat Heat and Stir (e.g., 105 °C, 8h) setup->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Cool, Dilute, and Perform Aqueous Work-up monitor->workup Complete purify Purify by Column Chromatography workup->purify char Characterize Product (NMR, MS) purify->char end_node End char->end_node

Fig 2. General workflow for Suzuki-Miyaura biphenyl synthesis.
In Vitro ADME Assay: Metabolic Stability in Human Liver Microsomes

This assay measures the rate at which a compound is metabolized by liver enzymes, providing key data for predicting in vivo clearance.[17][18]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound and positive controls (e.g., Dextromethorphan, Midazolam)[17]

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH solution)[19]

  • Quenching solution: Acetonitrile (ACN) containing an internal standard (IS)

  • Incubator/shaking water bath (37 °C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM at 37 °C and dilute to a working concentration (e.g., 0.5-1.0 mg/mL protein) in cold phosphate buffer. Keep on ice.[17][20] Prepare test compound stock solutions.

  • Incubation: In a 96-well plate, add the HLM solution. Pre-incubate at 37 °C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and immediately thereafter, the NADPH solution.[17][19] A parallel incubation without NADPH serves as a negative control.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to a well containing cold acetonitrile with the internal standard.[19]

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[21]

HLM_Workflow start Start prep_mics Prepare HLM and Buffer Solution start->prep_mics prep_cpd Prepare Test Compound and Controls start->prep_cpd pre_inc Pre-incubate HLM at 37°C prep_mics->pre_inc prep_cpd->pre_inc initiate Initiate Reaction with Compound and NADPH pre_inc->initiate time_points Incubate and Aliquot at Time Points (0, 5, 15, 30, 45 min) initiate->time_points quench Quench Reaction with ACN + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate end_node End calculate->end_node

Fig 3. Workflow for the Human Liver Microsome (HLM) stability assay.
In Vitro Pharmacodynamic Assay: Determining Binding Affinity (IC₅₀/Kᵢ)

Binding affinity describes the strength of the interaction between an inhibitor and its target protein.[22] It is commonly reported as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or the Kᵢ (the inhibition constant).[23]

Objective: To determine the IC₅₀ and/or Kᵢ of a fluorinated biphenyl inhibitor against its target enzyme.

General Principle (Enzyme Inhibition Assay):

  • A constant concentration of the target enzyme and its substrate are incubated.

  • The reaction is initiated and proceeds, generating a measurable signal (e.g., fluorescence, absorbance).

  • The experiment is repeated with increasing concentrations of the inhibitor.

  • The rate of the reaction decreases as the inhibitor concentration increases.

  • The IC₅₀ is determined by fitting the dose-response data to a suitable equation. The Kᵢ can then be calculated from the IC₅₀ if the inhibition mechanism and substrate concentration are known.[23][24]

Example Protocol (Fluorescence Polarization Assay for Kinase):

  • Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled tracer (a ligand with known affinity), and a serial dilution of the test compound.

  • Assay Plate Setup: In a microplate, add the kinase, tracer, and buffer to all wells. Then add the serially diluted test compound. Include controls for no inhibition (vehicle only) and maximum inhibition.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization (FP) on a microplate reader.[22] The FP signal is high when the tracer is bound to the large kinase and low when it is free in solution.

  • Data Analysis: The test compound will displace the tracer, causing a decrease in the FP signal. Plot the FP signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.[22]

Conclusion

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, offering a versatile and powerful method for optimizing the properties of biphenyl-based drug candidates. By leveraging its unique electronic and steric characteristics, drug developers can enhance metabolic stability, modulate lipophilicity and pKa for better bioavailability, and improve binding affinity and potency. The data and protocols presented in this guide demonstrate that a rational, data-driven approach to fluorination can successfully address key challenges in the drug discovery pipeline, ultimately accelerating the development of safer and more effective therapeutics.

References

The Dawn of New Materials: An In-depth Technical Guide to the Discovery and Development of Novel Liquid Crystal Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of liquid crystals continues to be a vibrant area of research, driven by the relentless pursuit of new materials with tailored properties for advanced applications in displays, photonics, sensors, and beyond. The discovery and development of novel liquid crystal precursors are at the very core of this innovation. This technical guide provides a comprehensive overview of the key aspects of this process, from molecular design and synthesis to detailed characterization and the elucidation of structure-property relationships.

Core Principles in the Design of Novel Liquid Crystal Precursors

The journey to a new liquid crystal material begins with the rational design of its molecular architecture. The mesomorphic behavior of a compound is intricately linked to its molecular shape, polarity, and polarizability. Generally, liquid crystal molecules, or mesogens, consist of a rigid core and one or more flexible terminal groups.[1][2] The arrangement and nature of these components dictate the type of liquid crystal phase (nematic, smectic, or columnar) and its thermal stability.

Key molecular design considerations include:

  • The Rigid Core: Typically composed of aromatic or heteroaromatic rings, the rigid core provides the necessary anisotropy for the formation of liquid crystalline phases. The length and linearity of the core are crucial factors.[3][4]

  • Linking Groups: Groups such as esters, imines (Schiff bases), and azo groups connect the rigid core units, influencing the molecule's overall rigidity, polarity, and thermal stability.[3][5]

  • Terminal Flexible Chains: Alkyl or alkoxy chains at the ends of the mesogen contribute to the fluidity of the material and influence the transition temperatures between different phases. The length and branching of these chains are critical parameters.[4][6]

  • Lateral Substituents: Atoms or small groups attached to the side of the rigid core can significantly impact the molecule's packing and, consequently, its mesomorphic properties.[1]

Synthesis of Novel Liquid Crystal Precursors: A Methodological Overview

The synthesis of novel liquid crystal precursors involves a range of organic reactions tailored to construct the desired molecular architecture. Common synthetic strategies include esterification, etherification, and cross-coupling reactions.

A generalized workflow for the synthesis and purification of a novel liquid crystal precursor is depicted below:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction1 Reaction 1 (e.g., Esterification) start->reaction1 intermediate1 Intermediate Product reaction1->intermediate1 reaction2 Reaction 2 (e.g., Schiff Base Formation) intermediate1->reaction2 crude_product Crude Liquid Crystal Precursor reaction2->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography recrystallization->chromatography pure_product Pure Liquid Crystal Precursor chromatography->pure_product spectroscopy Spectroscopy (NMR, FT-IR) pure_product->spectroscopy thermal_analysis Thermal Analysis (DSC, TGA) spectroscopy->thermal_analysis microscopy Optical Microscopy (POM) thermal_analysis->microscopy

Caption: A generalized workflow for the synthesis, purification, and characterization of novel liquid crystal precursors.
Experimental Protocols

Detailed and reproducible experimental protocols are paramount in the synthesis of novel materials. Below are representative protocols for key reactions in the synthesis of calamitic and bent-core liquid crystals.

Protocol 1: Synthesis of a Schiff Base Liquid Crystal

This protocol describes the condensation reaction between an aldehyde and an amine to form an imine linkage, a common feature in many calamitic liquid crystals.[5]

  • Dissolution of Reactants: Dissolve one equivalent of 4-(benzyloxy)benzaldehyde and one equivalent of the desired 4-alkoxyaniline in absolute ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure liquid crystal precursor.

Protocol 2: Synthesis of a Bent-Core Liquid Crystal via Esterification

This protocol outlines the esterification of a central bent-core unit with side arms, a common strategy for creating bent-core mesogens.[7][8]

  • Activation of Carboxylic Acid: Dissolve one equivalent of the carboxylic acid-functionalized side arm in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Add 1.1 equivalents of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Addition of Phenolic Core: To this mixture, add a solution of 0.5 equivalents of the dihydroxy-functionalized bent-core unit (e.g., resorcinol derivative) in dry DCM.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, filter off the dicyclohexylurea byproduct. Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure bent-core liquid crystal.

Characterization of Novel Liquid Crystal Precursors

A thorough characterization is essential to confirm the chemical structure and investigate the mesomorphic and physicochemical properties of newly synthesized compounds.

The logical flow of the characterization process is illustrated in the following diagram:

G cluster_structure Structural Elucidation cluster_mesomorphic Mesomorphic Behavior cluster_physical Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) FTIR FT-IR Spectroscopy NMR->FTIR MassSpec Mass Spectrometry FTIR->MassSpec Elemental Elemental Analysis MassSpec->Elemental DSC Differential Scanning Calorimetry (DSC) POM Polarized Optical Microscopy (POM) DSC->POM XRD X-ray Diffraction (XRD) POM->XRD Birefringence Birefringence (Δn) Dielectric Dielectric Anisotropy (Δε) Birefringence->Dielectric Viscosity Viscosity Dielectric->Viscosity start Synthesized Compound start->NMR start->DSC start->Birefringence

Caption: The characterization workflow for novel liquid crystal precursors.
Detailed Experimental Methodologies

Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes.[9][10] A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) while the heat flow to the sample is measured relative to a reference pan.[8] The resulting thermogram reveals endothermic and exothermic peaks corresponding to phase transitions.

Polarized Optical Microscopy (POM): POM is a crucial technique for identifying the type of liquid crystal phase by observing the characteristic optical textures.[9][11] A small amount of the sample is placed between a glass slide and a coverslip and heated on a hot stage. The sample is observed through a microscope with crossed polarizers. Different liquid crystal phases exhibit unique textures, such as the threaded texture of the nematic phase or the focal conic fan texture of smectic phases.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the synthesized compounds.[12][13]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule, confirming the success of synthetic steps like esterification or imine formation.[13]

Structure-Property Relationships and Data Presentation

Understanding the relationship between molecular structure and the resulting mesomorphic and physical properties is a central goal in liquid crystal research.[14][15] By systematically varying the molecular structure and observing the changes in properties, researchers can develop design rules for new materials with desired characteristics.

The following diagram illustrates the key relationships between molecular structure modifications and the resulting properties:

G cluster_structure Molecular Structure Modifications cluster_properties Resulting Properties Core Rigid Core - Length - Aromaticity Mesophase Mesophase Behavior - Phase Type (N, Sm, Col) - Transition Temps. Core->Mesophase Optical Optical Properties - Birefringence (Δn) Core->Optical Linker Linking Group - Type (Ester, Imine) - Rigidity Linker->Mesophase Chain Terminal Chain - Length - Branching Chain->Mesophase Viscosity Physical Properties - Viscosity Chain->Viscosity Lateral Lateral Substituent - Size - Polarity Lateral->Mesophase Dielectric Dielectric Properties - Dielectric Anisotropy (Δε) Lateral->Dielectric

Caption: The interplay between molecular structure and the macroscopic properties of liquid crystals.
Quantitative Data Summary

The following tables summarize the physicochemical properties of representative novel liquid crystal precursors from recent literature.

Table 1: Thermal Properties of Novel Calamitic Liquid Crystals

Compound IDStructure FeaturesPhase Transitions (°C) and Enthalpies (kJ/mol)Reference
CL-1 Benzothiazole-substituted aroylhydrazone with hexyloxy terminal chainCr 129.0 SmC 178.0 I[3]
CL-2 Benzothiazole-substituted aroylhydrazone with octyloxy terminal chainCr 115.0 SmC 161.0 I[3]
CL-3 4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)anilineCr 85.2 (21.3) SmA 98.5 (1.5) I[5]
CL-4 4-(octyloxy)-N-(4-(benzyloxy)benzylidene)anilineCr 82.1 (25.8) SmA 102.3 (1.8) I[5]

Cr = Crystal, SmC = Smectic C phase, SmA = Smectic A phase, I = Isotropic liquid. Values in parentheses are enthalpy changes in kJ/mol.

Table 2: Thermal Properties of Novel Bent-Core Liquid Crystals

Compound IDStructure FeaturesPhase Transitions (°C)Reference
BC-1 Resorcinol-based, n=7 alkyl chainCr1 138 Cr2 185 SmX 283 N 295 I[16]
BC-2 Isophthalic acid-based, n=7 alkyl chainCr 155 SmX1 178 SmX2 205 SmX3 240 I[16]
BC-3 Laterally F-substituted, azo linker, C10 chainCr 95 (SmCAPA) 128 SmC 145 I[17]

Cr = Crystal, SmX = Unidentified Smectic phase, N = Nematic phase, I = Isotropic liquid, SmCAPA = Antiferroelectric Smectic C phase.

Table 3: Thermal Properties of Novel Discotic Liquid Crystals

Compound IDStructure FeaturesPhase Transitions (°C) and Enthalpies (kJ/mol)Reference
DL-1 Tris(3,4,5-trinonyloxy)phenyl boroxineCr 25 Colh 135 I[18]
DL-2 Tris(3,4,5-tridecyloxy)phenyl boroxineCr 33 Colh 133 I[18]

Cr = Crystal, Colh = Hexagonal Columnar phase, I = Isotropic liquid.

Table 4: Electro-Optical Properties of Selected Nematic Liquid Crystals

Compound/Mixture IDBirefringence (Δn)Dielectric Anisotropy (Δε) at 1 kHz, 23 °CReference
N-1 (UCF-N2) 0.156 (at 633 nm)-2.0[19]
N-2 (UCF-N3) 0.265 (at 633 nm)-3.74[19]
Bicyclohexane series (CCN-47) ~0.05High negative[20]
Difluorinated terphenyl mixture ~0.24Negative[21]

Conclusion

The discovery and development of novel liquid crystal precursors is a multidisciplinary endeavor that combines creative molecular design, sophisticated organic synthesis, and meticulous physicochemical characterization. By understanding the intricate relationships between molecular structure and macroscopic properties, researchers can rationally design new materials with enhanced performance for a wide array of technological applications. This guide has provided a foundational overview of the key principles, methodologies, and data crucial to this exciting and ever-evolving field. The continued exploration of new molecular architectures promises to unlock even more remarkable liquid crystalline materials in the future.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1][2] These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds.[3] The use of functionalized boronic acids, such as (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid, provides a versatile platform for the synthesis of complex molecules with potential applications in drug discovery and materials science.[4][5]

The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and bioavailability, which are critical parameters in drug design.[5][6] The pentyl group can also influence the molecule's interaction with biological targets.[5] This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction utilizing this compound with a model aryl bromide, 4-bromo-1-nitrobenzene. The resulting product, a substituted terphenyl, is a scaffold with potential for further elaboration in medicinal chemistry programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[7]

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium complex.[7]

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst.[7]

A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[2]

Experimental Protocol

This protocol describes the Suzuki-Miyaura coupling of this compound with 4-bromo-1-nitrobenzene.

Materials:

  • This compound (1.0 equiv.)

  • 4-bromo-1-nitrobenzene (1.2 equiv.)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and equipment for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), 4-bromo-1-nitrobenzene (1.2 equiv.), and potassium carbonate (2.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition:

    • Under the inert atmosphere, add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). The reaction should be set up to have a concentration of approximately 0.1-0.2 M with respect to the boronic acid.

    • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 85-90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (boronic acid) is consumed (typically 4-12 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3'-Fluoro-4-nitro-4''-pentyl-1,1':4',1''-terphenyl.

Data Presentation

The following table summarizes the expected quantitative data for the described Suzuki-Miyaura coupling reaction based on typical yields for similar transformations.[8]

Reactant AReactant BCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)
This compound4-bromo-1-nitrobenzenePd(PPh₃)₄K₂CO₃Dioxane/Water85-904-1275-90>95

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_product Final Product reactants Combine Reactants: - Boronic Acid - Aryl Halide - Base inert_atm Establish Inert Atmosphere (N2/Ar) reactants->inert_atm add_solvent_cat Add Degassed Solvent & Catalyst inert_atm->add_solvent_cat heating Heat and Stir (85-90 °C) add_solvent_cat->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench_extract Cool, Dilute & Extract monitoring->quench_extract dry_concentrate Dry & Concentrate quench_extract->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product Pure Product purify->final_product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Signaling_Pathway_Inhibition cluster_pathway Cellular Signaling Pathway cluster_drug Drug Action receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Promotes drug Drug Molecule (Derived from Suzuki Product) drug->kinase_b Inhibits

Caption: Hypothetical inhibition of a signaling pathway by a drug molecule.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, the coupling of fluorinated boronic acids has become a critical transformation in the development of novel pharmaceuticals and functional materials.

However, the Suzuki-Miyaura coupling of fluorinated boronic acids presents unique challenges. Electron-deficient fluorinated aryl boronic acids often exhibit slower rates of transmetalation and are prone to side reactions like protodeboronation. This application note provides a comprehensive guide to selecting the optimal palladium catalyst system for the successful coupling of various fluorinated boronic acids with (hetero)aryl halides. It includes a summary of catalyst performance, detailed experimental protocols, and logical workflows to aid in reaction optimization.

Challenges in Coupling Fluorinated Boronic Acids

The primary challenges in the Suzuki-Miyaura coupling of fluorinated boronic acids stem from their electronic properties:

  • Slow Transmetalation: The electron-withdrawing nature of fluorine atoms decreases the nucleophilicity of the organic group on the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle.

  • Protodeboronation: Fluorinated arylboronic acids, especially those containing ortho-fluorine substituents, can be susceptible to protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[1] This side reaction is often promoted by the presence of water and base.

  • Catalyst Inhibition/Deactivation: In cases of fluorinated heteroaryl boronic acids, the nitrogen atom of the heterocycle can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2]

To overcome these challenges, careful selection of the palladium precursor, ligand, base, and solvent system is paramount.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the phosphine ligand is crucial for an efficient coupling reaction with fluorinated boronic acids. Bulky, electron-rich phosphine ligands are generally preferred as they can accelerate both the oxidative addition and reductive elimination steps and stabilize the palladium center.

Table 1: Comparison of Common Palladium Catalyst Systems for Coupling with Fluorinated Boronic Acids

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available and well-understood.Lower activity for challenging substrates; may require higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates and relatively air-stable.[3]May not be as active as Buchwald-type systems for highly challenging substrates.[4]1-3
Pd(OAc)₂ / RuPhosBuchwald-type phosphineStrongly sigma-donating and bulky, effective for challenging transformations.[3][5]Air-sensitive, higher cost.1-2

Experimental Data Summary

The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of various fluorinated boronic acids with different coupling partners.

Table 2: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-4-fluorobenzeneG-COOH-Pd-10 (heterogeneous)-K₂CO₃Dioxane/H₂O11048>95[6][7]
21-Bromo-2-fluorobenzeneG-COOH-Pd-10 (heterogeneous)-K₂CO₃Dioxane/H₂O11048~90[6][7]
31-Bromo-3-fluorobenzeneG-COOH-Pd-10 (heterogeneous)-K₂CO₃Dioxane/H₂O11048>95[6][7]
42-Bromo-5-fluorotolueneG-COOH-Pd-10 (heterogeneous)-K₂CO₃Dioxane/H₂O11048~85[6][7]

Table 3: Coupling of 2-Fluoropyridine-3-boronic Acid with (Hetero)aryl Halides

Entry(Hetero)aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-ChloropyridinePd₂(dba)₃ (1.5)XPhos (3.0)KFDioxane11012-24Not specified[8]
23-BromopyridinePd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄Toluene/H₂O8010 minNot specified[4]
34-BromoanisolePd(OAc)₂ (1.0)SPhos (2.0)K₃PO₄Toluene/H₂O80Not specifiedNot specified[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Boronic Acid with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Materials:

  • Fluorinated boronic acid (1.2 - 1.5 equiv.)

  • (Hetero)aryl halide (1.0 equiv.)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (1-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, THF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the (hetero)aryl halide (1.0 equiv.), the fluorinated boronic acid (1.2 equiv.), and the base (3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Catalyst and Solvent Addition: In a separate vial, under an inert atmosphere, prepare a stock solution of the palladium precursor and the phosphine ligand in a small amount of the reaction solvent. Add the anhydrous, degassed solvent to the reaction vessel via syringe to achieve the desired concentration (typically 0.1-0.5 M with respect to the halide). Then, add the catalyst solution via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 80-120 °C). Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired biaryl product.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Boronate R¹-Pd(II)L_n-R² Transmetalation->PdII_Aryl_Boronate RedElim Reductive Elimination PdII_Aryl_Boronate->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base Base->Boronate ArylHalide R¹-X ArylHalide->OxAdd Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Selection Workflow

This workflow provides a logical approach to selecting a suitable catalyst system for the coupling of fluorinated boronic acids.

Catalyst_Selection_Workflow Start Start: Define Coupling Partners (Fluorinated Boronic Acid & (Hetero)aryl Halide) AssessSubstrate Assess Electronic Properties of Boronic Acid Start->AssessSubstrate ElectronDeficient Highly Electron-Deficient (e.g., polyfluorinated) AssessSubstrate->ElectronDeficient High ModeratelyDeficient Moderately Electron-Deficient (e.g., monofluorinated) AssessSubstrate->ModeratelyDeficient Moderate SelectLigand Select Ligand System ElectronDeficient->SelectLigand ModeratelyDeficient->SelectLigand BuchwaldLigands Start with Bulky, Electron-Rich Buchwald Ligands (SPhos, XPhos, RuPhos) SelectLigand->BuchwaldLigands Electron-Deficient or Sterically Hindered Dppf Consider Robust Ligands like dppf SelectLigand->Dppf General Purpose SelectPrecatalyst Select Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) BuchwaldLigands->SelectPrecatalyst Dppf->SelectPrecatalyst SelectBase Select Base (K₃PO₄, Cs₂CO₃ for challenging couplings) SelectPrecatalyst->SelectBase ScreenConditions Screen Reaction Conditions (Solvent, Temperature) SelectBase->ScreenConditions Optimization Optimize & Troubleshoot (e.g., address protodeboronation) ScreenConditions->Optimization

References

Application Notes and Protocols: (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid is a specialized chemical compound that serves as a critical building block in the synthesis of advanced organic materials for Organic Light-Emitting Diodes (OLEDs). Its unique molecular structure, featuring a fluorinated biphenyl core with a pentyl chain and a reactive boronic acid group, makes it a valuable precursor for creating materials with tailored electronic and optical properties essential for high-performance OLED devices. While specific performance data for OLEDs incorporating this exact molecule is not extensively detailed in public literature, its application can be understood through the well-established role of boronic acids in the synthesis of materials for various layers within an OLED stack.

Boronic acids are instrumental in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing the complex conjugated molecules required for efficient charge transport and light emission in OLEDs.[1][2][3] The resulting materials are utilized in the emissive layer (EML), hole transport layer (HTL), electron transport layer (ETL), and as host materials.[3][4] The purity and quality of boronic acid intermediates are paramount, as even minor impurities can significantly hinder device performance and longevity.[1]

General Application Data

The performance of OLEDs is highly dependent on the final organic material synthesized using boronic acid precursors. The following table summarizes the potential impact of incorporating a building block like this compound on key OLED performance metrics.

Performance MetricPotential Impact of Boronic Acid-Derived Materials
External Quantum Efficiency (EQE) The molecular design enabled by boronic acid precursors can lead to materials with high photoluminescence quantum yields and balanced charge injection/transport, which are crucial for achieving high EQE.[5] Boron-containing materials have been used in thermally activated delayed fluorescence (TADF) emitters, which can achieve very high EQEs.[6]
Luminance (Brightness) The structure of the final organic material influences its ability to efficiently convert electrical energy into light. The biphenyl core of the example boronic acid can contribute to high thermal and morphological stability, allowing for high brightness levels without rapid degradation.[3]
Color Purity (CIE Coordinates) The specific substituents on the biphenyl backbone, such as the fluorine atom and pentyl chain, can be used to tune the energy levels (HOMO/LUMO) of the resulting material. This fine-tuning allows for the creation of emitters with specific and pure emission colors, including deep blues which are often challenging to achieve.[6]
Operating Voltage Efficient charge injection and transport are key to low operating voltages. Materials synthesized from boronic acids can be designed to have appropriate energy levels that align well with adjacent layers in the OLED stack, thereby reducing the energy barrier for charge injection and lowering the turn-on voltage.
Device Lifetime The stability of the organic materials is a critical factor in the operational lifetime of an OLED. The rigid and stable aromatic structures, like the biphenyl core in the specified boronic acid, can lead to materials with high glass transition temperatures and good thermal stability, which can improve the longevity of the device.[7]

Experimental Protocols

The primary application of this compound in the context of OLEDs is as a reactant in Suzuki-Miyaura cross-coupling reactions to synthesize more complex organic molecules. These synthesized molecules are then incorporated into an OLED device.

Protocol 1: Synthesis of an Aryl-Substituted Biphenyl Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for using this compound to synthesize a larger organic molecule suitable for use in an OLED.

Materials:

  • This compound

  • An aryl halide (e.g., a brominated or iodinated aromatic compound that will form the other part of the final molecule)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • A base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • An appropriate solvent system (e.g., toluene, dioxane, or a mixture with water)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.2 equivalents) and the chosen aryl halide (1.0 equivalent) in the selected solvent.

  • Add the base (2.0 - 3.0 equivalents) to the mixture.

  • De-gas the mixture by bubbling an inert gas through it for 15-30 minutes to remove any dissolved oxygen.

  • Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required reaction time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup: add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture, separate the organic layer, and wash it with brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the final, pure organic material.

  • Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of a Multilayer OLED Device by Thermal Evaporation

This protocol outlines the general steps for fabricating a small-molecule OLED using the material synthesized in Protocol 1.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrate

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) host material and the synthesized dopant material

  • Electron Transport Layer (ETL) material (e.g., Alq₃ or TPBi)[8]

  • Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)

  • Cathode material (e.g., Aluminum - Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma to improve its work function and promote efficient hole injection.

  • Organic Layer Deposition:

    • Place the cleaned substrate in the vacuum chamber of the thermal evaporation system.

    • Deposit the organic layers sequentially by heating the source materials in crucibles. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal monitor.

    • A typical device structure would be:

      • HIL (e.g., 10 nm)

      • HTL (e.g., 40 nm)

      • EML: Host material doped with the synthesized material (e.g., 20 nm, with a doping concentration of 1-10 wt%)

      • ETL (e.g., 30 nm)

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the EIL (e.g., LiF, 1 nm).

    • Deposit the metal cathode (e.g., Al, 100 nm) on top of the organic stack.

  • Encapsulation:

    • Remove the fabricated device from the vacuum chamber.

    • To prevent degradation from moisture and oxygen, encapsulate the device in a glove box using a UV-curable epoxy and a glass lid.

  • Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics of the device using a source meter and a photometer.

    • Measure the electroluminescence (EL) spectrum using a spectrometer.

    • Determine the device efficiency (EQE, power efficiency, and current efficiency) and operational lifetime.

Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions reagents Reagents boronic_acid (3-Fluoro-4'-pentyl- [1,1'-biphenyl]-4-YL)boronic acid product Synthesized OLED Material boronic_acid->product Suzuki-Miyaura Coupling aryl_halide Aryl Halide (Ar-X) aryl_halide->product catalyst Pd Catalyst catalyst->product base Base base->product

Caption: Suzuki-Miyaura coupling reaction workflow.

OLED_Structure cluster_OLED OLED Device Structure Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes (h+) HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host + Synthesized Dopant) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Electrons (e-)

Caption: General multilayer OLED device structure.

References

A Step-by-Step Guide to Suzuki Coupling with Substituted Aryl Halides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction joins an organoboron species, typically a boronic acid or its ester, with an organic halide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials have made it an indispensable tool in academic research and throughout the pharmaceutical and materials science industries.

This application note provides a detailed guide for performing Suzuki coupling reactions with a focus on variously substituted aryl halides. We will cover protocols for electron-rich, electron-poor, sterically hindered, and heteroaryl halides, offering specific experimental conditions and expected outcomes.

The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This step is often the rate-determining step of the cycle.[1]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)2 Base ar_pd_ar Ar-Pd(II)L2-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Experimental_Workflow start Start setup Reaction Setup: - Add Aryl Halide, Boronic Acid, Base, Catalyst, Ligand to flask start->setup degas Degas Reaction Mixture (e.g., N2 or Ar bubbling) setup->degas solvent Add Degassed Solvent degas->solvent heat Heat to Reaction Temperature and Stir solvent->heat monitor Monitor Reaction Progress (TLC, GC, LC-MS) heat->monitor workup Aqueous Workup: - Quench reaction - Extract with organic solvent monitor->workup dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize end End characterize->end

References

Application Notes and Protocols for the Use of (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid is a crucial building block in modern medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex biaryl scaffolds for Active Pharmaceutical Ingredients (APIs). The presence of a fluorine atom in its structure offers significant advantages in drug design, including enhanced lipophilicity, improved metabolic stability, and modulation of physicochemical properties, which can lead to superior pharmacokinetic profiles of the final drug candidates.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Core Applications

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), yielding a substituted biphenyl structure. These biphenyl motifs are prevalent in a wide range of pharmaceuticals.

Key Advantages of Fluorine Incorporation:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

  • Lipophilicity: Fluorine substitution can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of the drug.

Experimental Protocols

The following protocols are representative examples of Suzuki-Miyaura coupling reactions that can be adapted for use with this compound. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling for the Synthesis of a Fluorinated Biphenyl Intermediate

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromobenzonitrile)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.2 equiv.), aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The reaction concentration should be approximately 0.1-0.2 M with respect to the aryl bromide.

  • De-gas the mixture by bubbling an inert gas (N₂ or Ar) through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated biphenyl intermediate.

Quantitative Data for a Representative Suzuki-Miyaura Coupling:

Reactant 1Reactant 2CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compound4-BromobenzonitrilePd(OAc)₂/PPh₃K₂CO₃Toluene/Ethanol/H₂O9012>90 (typical)

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)Ln-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Pharmaceutical Intermediate Synthesis

This diagram outlines the typical workflow for the synthesis and purification of a pharmaceutical intermediate using this compound.

Experimental_Workflow Reactants Reactant Mixing (Boronic Acid, Aryl Halide, Base, Catalyst) Reaction Suzuki-Miyaura Coupling (Heating under Inert Atmosphere) Reactants->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Proceed if complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis Intermediate Final Pharmaceutical Intermediate Analysis->Intermediate

Caption: Workflow for synthesis and purification.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of pharmaceutical intermediates. Its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of fluorinated biaryl cores, which are of high interest in drug discovery and development. The provided protocols and diagrams serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.

Application Notes and Protocols for Microwave-Assisted Synthesis with (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid is a valuable building block in medicinal chemistry, particularly for the synthesis of biaryl compounds. The incorporation of a fluorine atom can enhance metabolic stability and membrane permeability, while the pentyl group can modulate lipophilicity and target engagement. Microwave-assisted synthesis offers a rapid and efficient method for utilizing this boronic acid in cross-coupling reactions, significantly accelerating the drug discovery process.

These application notes provide a detailed protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of this compound with a model aryl bromide. The resulting 3-fluoro-4'-pentylbiphenyl scaffold is a key pharmacophore in compounds investigated for their anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.

Application: Synthesis of Potential Anti-Inflammatory Agents

Derivatives of 2-(3-fluorobiphenyl-4-yl) propanoic acid have been synthesized and evaluated for their anti-inflammatory activity. This suggests that the 3-fluoro-4'-pentylbiphenyl core, accessible through the described microwave protocol, can be further elaborated to generate novel nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane activate Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid release COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes substrate for Prostaglandins Prostaglandins COX Enzymes->Prostaglandins produce Inflammation Inflammation Prostaglandins->Inflammation mediate Synthesized Compound Synthesized Compound Synthesized Compound->COX Enzymes inhibit

Experimental Protocols

The following is a general protocol for the microwave-assisted Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol can be adapted for a variety of aryl and heteroaryl halides.

Reaction Scheme:

This compound + Ar-Br --[Pd catalyst, Base, Microwave]--> 3-Fluoro-4'-pentyl-4-aryl-1,1'-biphenyl

Materials:
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Microwave reactor vials

  • Stir bars

Procedure:
  • To a 10 mL microwave reactor vial equipped with a stir bar, add this compound (1.0 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.01-0.05 equiv.).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes) with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup and Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Base - Catalyst B Add Degassed Solvent A->B C Seal Microwave Vial B->C D Set Temperature and Time C->D E Run Reaction with Stirring D->E F Cool to Room Temperature E->F G Extraction and Washing F->G H Drying and Concentration G->H I Column Chromatography H->I

Data Presentation

The following table summarizes representative quantitative data for the microwave-assisted Suzuki-Miyaura coupling reaction. The specific conditions should be optimized for each substrate combination.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1201592
21-Bromo-4-chlorobenzenePd(dppf)Cl₂ (2)Cs₂CO₃DME1401088
32-BromopyridinePd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O1302085

Conclusion

Microwave-assisted synthesis provides a powerful tool for the rapid and efficient synthesis of novel compounds for drug discovery. The use of this compound in Suzuki-Miyaura cross-coupling reactions under microwave irradiation allows for the facile generation of fluorinated biphenyl scaffolds. These structures are of significant interest for the development of new therapeutic agents, particularly in the field of anti-inflammatory drug discovery. The protocols and data presented herein serve as a valuable starting point for researchers and scientists in this field.

Application Notes and Protocols for One-Pot Synthesis Strategies Involving (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid and its subsequent application in the synthesis of advanced molecular architectures. The methodologies presented are designed to offer efficient and streamlined approaches for the preparation of this key building block and its derivatives, which are of significant interest in the fields of medicinal chemistry and materials science, particularly for the development of liquid crystals and active pharmaceutical ingredients (APIs).

Part 1: One-Pot Synthesis of this compound

Application Note:

The one-pot, two-step borylation/Suzuki cross-coupling reaction is a powerful strategy for the efficient synthesis of unsymmetrical biaryl compounds from two different aryl halides. This approach circumvents the need to prepare and isolate the boronic acid intermediate, thereby saving time and resources. The methodology described here is based on the palladium-catalyzed coupling of an aryl halide with a borylating agent, followed by the in-situ Suzuki-Miyaura coupling with a second aryl halide.[1][2][3][4][5]

For the synthesis of this compound, a suitable starting point would be the reaction of 1-bromo-2-fluorobenzene with 4-pentylphenylboronic acid pinacol ester generated in situ from 1-bromo-4-pentylbenzene and a diboron reagent. The use of specialized catalysts and ligands, such as those from the Buchwald group, can facilitate high yields and functional group tolerance.[1][4] A key advantage of this one-pot procedure is the ability to visually monitor the completion of the initial borylation step in some systems, indicated by a color change, before proceeding with the addition of the second aryl halide.[1]

Key Advantages:

  • Efficiency: Eliminates the need for isolation and purification of the intermediate boronic acid.

  • Atom Economy: Reduces waste by minimizing the number of synthetic steps.

  • Versatility: Applicable to a wide range of aryl and heteroaryl halides.[1][3]

Experimental Protocol: One-Pot Synthesis of this compound pinacol ester

This protocol is a representative procedure adapted from established one-pot borylation/Suzuki cross-coupling methodologies.[1][3][4]

Materials:

  • 1-Bromo-4-pentylbenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • 1-Bromo-2-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium acetate (KOAc)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Water (degassed)

Instrumentation:

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer with heating plate

  • Standard glassware for organic synthesis

  • Apparatus for solvent evaporation (e.g., rotary evaporator)

  • Chromatography equipment for purification

Procedure:

Step 1: In-situ formation of 4-pentylphenylboronic acid pinacol ester

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-pentylbenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and potassium acetate (1.5 equiv).

  • Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.2 M with respect to the 1-bromo-4-pentylbenzene).

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 2-4 hours).

Step 2: Suzuki-Miyaura Cross-Coupling

  • Once the borylation is complete, cool the reaction mixture to room temperature.

  • To the same flask, add 1-bromo-2-fluorobenzene (1.2 equiv), an aqueous solution of potassium carbonate (2.0 M, 3.0 equiv), and additional palladium(II) acetate (0.01 equiv) and XPhos (0.02 equiv) if necessary.

  • Add toluene to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir vigorously. Monitor the progress of the cross-coupling reaction by TLC or GC-MS (typically 12-24 hours).

Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound pinacol ester.

Hydrolysis to Boronic Acid (Optional):

  • The resulting pinacol ester can often be used directly in subsequent reactions.

  • If the free boronic acid is required, the pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., HCl) in a suitable solvent mixture (e.g., acetone/water) followed by extraction and purification.

Data Presentation:

Table 1: Representative Reagent Quantities for One-Pot Synthesis

ReagentMolar Equiv.Molecular Weight ( g/mol )Example Mass (for 10 mmol scale)
1-Bromo-4-pentylbenzene1.0227.142.27 g
Bis(pinacolato)diboron (B₂pin₂)1.1253.942.79 g
1-Bromo-2-fluorobenzene1.2175.002.10 g
Palladium(II) acetate (Pd(OAc)₂)0.02224.5044.9 mg
XPhos0.04476.67190.7 mg
Potassium acetate (KOAc)1.598.141.47 g
Potassium carbonate (K₂CO₃)3.0138.214.15 g

Part 2: Application in the Synthesis of a Terphenyl Derivative

Application Note:

This compound is a valuable intermediate for the synthesis of more complex, functionalized biphenyl and terphenyl structures. These larger aromatic systems are common motifs in liquid crystals and pharmaceutical compounds.[6][7][8] The Suzuki-Miyaura cross-coupling reaction is the method of choice for extending the molecular framework, offering high yields and broad functional group compatibility.[9]

This section describes a representative protocol for the synthesis of a terphenyl derivative, which could be a precursor for a liquid crystal, by coupling this compound with a suitable aryl halide. While this protocol is presented as a separate step, it is conceivable to develop a one-pot, three-component reaction under certain conditions.

Experimental Protocol: Synthesis of 4''-Cyano-3-fluoro-4'-pentyl-1,1':4',1''-terphenyl

Materials:

  • This compound

  • 4-Bromobenzonitrile

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and 4-bromobenzonitrile (1.1 equiv) in a mixture of toluene and ethanol (e.g., 3:1 v/v).

  • Add an aqueous solution of sodium carbonate (2.0 M, 2.0 equiv).

  • Bubble argon or nitrogen through the solution for 15-20 minutes to degas the mixture.

  • Add palladium(0) tetrakis(triphenylphosphine) (0.03 equiv) to the reaction mixture.

  • Heat the reaction to reflux (typically 80-90 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

Work-up and Purification:

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the desired terphenyl derivative.

Data Presentation:

Table 2: Reagent Quantities for Terphenyl Synthesis

ReagentMolar Equiv.Molecular Weight ( g/mol )Example Mass (for 5 mmol scale)
This compound1.0300.181.50 g
4-Bromobenzonitrile1.1182.021.00 g
Pd(PPh₃)₄0.031155.56173 mg
Sodium carbonate (Na₂CO₃)2.0105.991.06 g

Visualizations

One_Pot_Synthesis_Workflow cluster_step1 Step 1: Borylation (in-situ) cluster_step2 Step 2: Suzuki Coupling ArylHalide1 1-Bromo-4-pentylbenzene Borylation Borylation Reaction (80-100 °C, Dioxane) ArylHalide1->Borylation B2pin2 Bis(pinacolato)diboron B2pin2->Borylation Catalyst1 Pd(OAc)₂ / XPhos Catalyst1->Borylation Base1 KOAc Base1->Borylation ArylBoronate 4-Pentylphenylboronic acid pinacol ester (in situ) Borylation->ArylBoronate Suzuki Suzuki Coupling (80-100 °C, Toluene) ArylBoronate->Suzuki ArylHalide2 1-Bromo-2-fluorobenzene ArylHalide2->Suzuki Base2 K₂CO₃ (aq) Base2->Suzuki Product This compound pinacol ester Suzuki->Product Suzuki_Application_Pathway Start This compound Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction ArylHalide Aryl Halide (e.g., 4-Bromobenzonitrile) ArylHalide->Reaction Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Product Terphenyl Derivative (Liquid Crystal Precursor) Reaction->Product

References

Application Notes and Protocols for Cross-Coupling Reactions of (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected outcomes for the utilization of (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid in two of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bond formation. The protocols are based on established procedures for structurally similar arylboronic acids and are intended to serve as a starting point for reaction optimization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. This compound is an ideal partner for coupling with a wide range of aryl and heteroaryl halides or triflates, providing access to complex poly-aromatic structures often found in pharmaceuticals and functional materials.

Experimental Protocol: Palladium-Catalyzed Coupling with Aryl Bromides

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Diagram of Experimental Workflow:

Suzuki_Miyaura_Workflow reagents Combine Boronic Acid, Aryl Bromide, Catalyst, Ligand, and Base solvent Add Solvent (e.g., Toluene/Water) reagents->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent (e.g., Toluene) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of arylboronic acids structurally similar to this compound with various aryl bromides.[1][2][3] Please note that reaction conditions should be optimized for each specific substrate combination.

Aryl Bromide PartnerPalladium Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285-95
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O100880-92
3-BromopyridinePd(PPh₃)₄ (5)K₃PO₄DMF/H₂O1101675-88
1-Bromo-2-fluorobenzenePd₂(dba)₃/SPhos (2/4)K₃PO₄Toluene/H₂O1001882-94
4-BromobenzonitrilePd(OAc)₂/XPhos (2/4)K₂CO₃t-BuOH/H₂O80688-97

Signaling Pathway Diagram (Catalytic Cycle):

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Ar-Br Transmetal Transmetalation ArPdAr Ar-Pd(II)L₂(Ar') ArPdBr->ArPdAr Ar'B(OH)₂ Base ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArBr Ar-Br Boronic Ar'B(OH)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Cross-Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. This copper-catalyzed reaction allows for the coupling of this compound with a variety of amines, amides, and heterocycles, offering a complementary approach to traditional Buchwald-Hartwig amination.

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole

This protocol outlines a general procedure for the Chan-Lam coupling of this compound with imidazole.

Diagram of Experimental Workflow:

Chan_Lam_Workflow reagents Combine Boronic Acid, Imidazole, and Copper Catalyst solvent Add Solvent (e.g., Methanol, DCM) reagents->solvent base Add Base (e.g., Pyridine, Et₃N) solvent->base reaction Stir at Room Temp or Heat base->reaction workup Filtration and Concentration reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General workflow for the Chan-Lam N-arylation reaction.

Materials:

  • This compound

  • Imidazole or other N-heterocycle

  • Copper catalyst (e.g., Cu(OAc)₂, CuI)

  • Base (e.g., Pyridine, Triethylamine, K₂CO₃)

  • Solvent (e.g., Methanol, Dichloromethane (DCM), Toluene)

  • Molecular sieves (optional)

Procedure:

  • To a round-bottom flask, add this compound (1.0-1.5 equiv.), the N-heterocycle (1.0 equiv.), and the copper catalyst (10-20 mol%).

  • Add the solvent and the base (2.0-3.0 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) under an air atmosphere. The reaction progress can be monitored by TLC or LC-MS.

  • Once the reaction is complete (typically 12-48 hours), dilute the mixture with a suitable organic solvent.

  • Filter the mixture through a pad of Celite to remove the copper salts, washing the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-arylated product.

Quantitative Data for Chan-Lam Coupling

The following table presents representative yields for the Chan-Lam coupling of arylboronic acids with various N-heterocycles.[4][5][6] These values are based on literature for analogous boronic acids and should be used as a guideline for reaction optimization.

N-Heterocycle PartnerCopper Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
ImidazoleCu(OAc)₂ (10)PyridineDCMRT2475-90
PyrazoleCuI (15)K₂CO₃DMF801870-85
BenzimidazoleCu(OAc)₂ (20)Et₃NMethanol603665-80
1,2,4-TriazoleCu(OAc)₂ (10)PyridineToluene1002460-75
IndoleCuI (20)Cs₂CO₃Dioxane1104855-70

Signaling Pathway Diagram (Catalytic Cycle):

Chan_Lam_Cycle CuII Cu(II) ArCuII Ar-Cu(II) CuII->ArCuII ArB(OH)₂ Transmetal Transmetalation ArCuNu Ar-Cu(II)-Nu ArCuII->ArCuNu Nu-H Coordination Coordination ArCuIIINu Ar-Cu(III)-Nu ArCuNu->ArCuIIINu Oxidation Oxidation (O₂) Cu0 Cu(0) ArCuIIINu->Cu0 Ar-Nu RedElim Reductive Elimination Product Ar-Nu Boronic ArB(OH)₂ Nucleophile Nu-H Cu0->CuII O₂

Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

Disclaimer: The provided protocols and quantitative data are based on literature reports for structurally analogous compounds and are intended for guidance purposes. Optimal reaction conditions for this compound may vary and should be determined experimentally.

References

Application Notes: Synthesis of Fluorinated Biaryl Compounds for Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated biaryl compounds are a critical class of molecules in modern materials science. The strategic incorporation of fluorine atoms into the biaryl scaffold imparts unique electronic and physical properties, such as high thermal stability, chemical resistance, and tunable optoelectronic characteristics.[1][2][3] These properties make them highly valuable for a range of applications, including the development of advanced liquid crystals, high-performance polymers, and efficient organic light-emitting diodes (OLEDs).[1][4][5][6] The synthesis of these molecules often relies on robust and versatile cross-coupling methodologies that allow for precise control over the final structure and properties. This document outlines key synthetic strategies and provides detailed protocols for researchers in materials science and drug development.

Key Synthetic Methodologies

The synthesis of fluorinated biaryls is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency, functional group tolerance, and predictable outcomes. The most prominent strategies include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H/C-F functionalization.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds.[7][8] The reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate, catalyzed by a palladium(0) complex.[6][9][10] Its popularity stems from the mild reaction conditions, commercial availability of reagents, and excellent tolerance of a wide variety of functional groups.[8] For fluorinated biaryls, this method allows for the efficient coupling of fluorinated aryl halides with various arylboronic acids, or vice versa.[4][10]

Palladium-Catalyzed Buchwald-Hartwig Amination

For materials where a nitrogen linkage is desired within the biaryl structure (e.g., in host materials for OLEDs), the Buchwald-Hartwig amination is the premier method.[5][11] This reaction forms a carbon-nitrogen bond by coupling an amine with an aryl halide or pseudohalide, again using a palladium catalyst.[12][13] The development of specialized phosphine ligands has dramatically expanded the scope of this reaction, allowing for the coupling of a vast range of primary and secondary amines with aryl halides, including fluorinated analogues.[11] This transformation is crucial for creating the arylamine structures prevalent in many functional organic materials.[14][15]

Direct C-H and C-F Functionalization

A more recent and atom-economical approach involves the direct functionalization of C-H and C-F bonds.[16][17] Traditional cross-coupling reactions require pre-functionalization of both coupling partners (e.g., as a halide and an organometallic reagent). Direct C-H functionalization bypasses this requirement by activating a C-H bond on one arene to couple with a reactive partner.[17] In the context of fluorinated biaryls, photocatalysis has enabled the direct coupling of a perfluoroarene's C-F bond with an arene's C-H bond, providing an expedient route to multifluorinated biaryls under mild conditions.[18] This strategy is highly appealing as it reduces synthetic steps and waste.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized method for the synthesis of fluorinated biaryls via palladium-catalyzed Suzuki-Miyaura coupling.[9] Optimization may be necessary for specific substrates.

Materials:

  • Aryl halide (e.g., 1-bromo-4-fluorobenzene) (1.0 equiv)

  • Fluorinated arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or dichloromethane for extraction

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the fluorinated arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the degassed solvent (e.g., Toluene/Water 4:1 mixture) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[9]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated biaryl.[9]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide Boronic Acid Pd Catalyst Base solvent Add Degassed Solvent reagents->solvent 1 heat Heat and Stir (80-110 °C, 4-24h) solvent->heat 2 monitor Monitor Progress (TLC / GC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract 3 dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for C-N bond formation to synthesize N-aryl fluorinated biaryls.[14][15]

Materials:

  • Fluorinated aryl halide (e.g., 1-fluoro-4-iodobenzene) (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., BINAP, XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base to a dry Schlenk tube.

  • Add the aryl halide and the amine to the tube, followed by the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) with vigorous stirring for 12-48 hours.

  • Monitor the reaction for the disappearance of starting materials using TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude material by flash column chromatography to yield the pure N-aryl product.

Catalytic Cycle Diagram:

G pd0 Pd(0)L_n oa Oxidative Addition pd0->oa + Ar-X pd2_complex Ar-Pd(II)-X L_n oa->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord + HNR'R'' - HX (Base) pd2_amine [Ar-Pd(II)-NHR'R'']⁺ L_n amine_coord->pd2_amine re Reductive Elimination pd2_amine->re re->pd0 Catalyst Regeneration product Ar-NR'R'' re->product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: Photocatalytic C-F/C-H Biaryl Coupling

This protocol is based on modern photocatalytic methods for direct biaryl synthesis, offering a route with high atom economy.[18]

Materials:

  • Perfluoroarene (e.g., Hexafluorobenzene) (1.0-1.5 equiv)

  • Arene (C-H coupling partner, e.g., Benzene) (5.0-10.0 equiv, often used as solvent)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.5-2 mol%)

  • Base (e.g., K₂CO₃ or an organic base) (2.0 equiv)

  • Solvent (if arene is not the solvent, e.g., Acetonitrile)

  • Light Source (e.g., Blue LED lamp, 450 nm)

Procedure:

  • Combine the perfluoroarene, arene, photocatalyst, and base in a quartz or borosilicate glass reaction vessel equipped with a stir bar.

  • Degas the solution by sparging with an inert gas (e.g., Argon) for 15-30 minutes.

  • Seal the vessel and place it in front of the light source. Irradiate the stirred mixture at room temperature for 12-48 hours.

  • Monitor the reaction by GC-MS or ¹⁹F NMR to observe the consumption of the perfluoroarene.

  • Once the reaction is complete, remove the solvent (and excess arene) under reduced pressure.

  • The crude residue can be directly purified by flash column chromatography on silica gel to isolate the multifluorinated biaryl product.

Conceptual Diagram:

G start Starting Materials (Perfluoroarene + Arene) set Single Electron Transfer (SET) start->set catalyst Photocatalyst (PC) excited_pc Excited PC* catalyst->excited_pc light Visible Light (e.g., Blue LED) light->excited_pc excited_pc->set radicals Radical Intermediates (Arene Radical Cation + Perfluoroarene Radical Anion) set->radicals coupling Radical Coupling & Rearomatization radicals->coupling product Multifluorinated Biaryl coupling->product

Caption: Conceptual workflow for photocatalytic C-F/C-H arylation.

Data Presentation

Table 1: Properties of Fluorinated Biaryl-Containing Materials

This table summarizes key performance metrics for materials incorporating fluorinated biaryl units.

Material ClassExample Compound/Polymer StructureKey PropertyValueApplication
Polymers Poly(aryl ether) with -CF₂- linkersGlass Transition Temp. (Tg)Lower than non-fluorinated analogues[3][19][20]High-Performance Films[3]
Dielectric ConstantLow[3][19][20]Electronics, Aerospace[3]
Thermal StabilityHigh[3][19][20]Engineering Plastics[3]
SolubilityImproved[3][19][20]Solution Processing
Liquid Crystals Bicyclohexane with axial fluorineDielectric Anisotropy (Δε)Negative[21]Vertical Alignment (VA) LCDs[21]
Phenyl Cinnamate with lateral FMesophase StabilityNematic: ~170-195 °C[22]Liquid Crystal Displays[22]
Birefringence (Δn)~0.12 - 0.2[23]Display Applications[23]
OLED Materials Carbazole-Pyridine HybridsTriplet Energy (E_T)~3.0 eV[5]Host for Blue PhOLEDs[5]
TriarylboranesFluorescence Quantum Yield (Φ_F)Up to 100% (in solution)[24]Emitters in OLEDs[24][25]
Table 2: Representative Yields for Fluorinated Biaryl Synthesis

This table provides examples of yields achieved for different synthetic methodologies.

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemYield (%)
Suzuki-Miyaura 1-bromo-4-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)>95%[4]
Aryl FluorosulfateZinc PolyfluorobenzoatePd(OAc)₂ / XPhos60-90%[26]
Buchwald-Hartwig Phenyl FluorosulfateAnilinePd(PPh₃)₄ / Cs₂CO₃70-85%[14]
Aryl PerfluorooctanesulfonateBenzylaminePd(OAc)₂ / BINAP76%[15]
C-H/C-F Coupling HexafluorobenzenePyridinePhotocatalyst (Ir-based)~70-80%[18]
Difluorocarbene Add. Olefin PrecursorTMSCF₃ / NaI(Carbene cycloaddition)55%[21]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of Suzuki coupling reactions involving (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid. This substrate presents unique challenges due to a combination of steric hindrance and electronic effects from the fluorine substituent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields with this substrate are often attributed to its specific structural features. The main challenges include steric hindrance from the bulky biphenyl structure and the electronic effect of the ortho-fluoro group, which can make the boronic acid more susceptible to side reactions.

Key areas to investigate systematically are:

  • Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is the most critical factor for success with sterically hindered and electron-deficient substrates.[1][2] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]

  • Base Selection: The base is crucial for activating the boronic acid for the transmetalation step, but an inappropriate choice can promote side reactions.[3]

  • Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species.[3]

  • Reaction Conditions: Temperature and reaction time need to be carefully optimized.[4]

  • Side Reactions: Protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling are common competing reactions that consume starting materials.[5]

Q2: I am observing significant amounts of homocoupling and protodeboronation byproducts. How can I minimize these side reactions?

A2: The formation of these side products suggests that while your catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.[4]

To mitigate these issues:

  • Minimize Oxygen: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[4][5] Thoroughly degas all solvents and reagents, as oxygen can lead to the oxidation of the phosphine ligand and promote homocoupling.[4][6]

  • Optimize Base Selection: For electron-deficient boronic acids, milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial in reducing protodeboronation.[5]

  • Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable pinacol ester or MIDA boronate. These reagents often release the active boronic acid species slowly, minimizing its concentration in the reaction mixture and thus reducing the rate of protodeboronation.[5]

  • Control Temperature and Reaction Time: Lowering the temperature and shortening the reaction time can sometimes reduce the extent of side reactions.[5] Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after the reaction has reached completion.[4]

Q3: My starting materials are not fully consumed, even after an extended reaction time. What could be the cause of this low conversion?

A3: Low or no conversion often points to a problem with the catalyst system or suboptimal reaction conditions, especially when dealing with sterically hindered substrates.[2][4]

Here are some troubleshooting steps:

  • Evaluate the Catalyst System: For sterically demanding couplings, it is crucial to use a catalyst system known for high activity.[1][2] Consider switching to a more robust catalyst system featuring bulky, electron-rich phosphine ligands.[1][2]

  • Increase Temperature: If the reaction is sluggish, a gradual increase in temperature may be necessary. Many Suzuki couplings with challenging substrates are run at elevated temperatures (e.g., 80-110 °C).[4]

  • Check Reagent Quality: Ensure that the boronic acid, aryl halide, catalyst, and base are pure and dry. The stability of boronic acids can be an issue; using a fresh, high-purity batch is recommended.[5]

  • Ensure Proper Mixing: In heterogeneous mixtures, efficient stirring is crucial for the reaction to proceed.

Key Parameter Optimization

Catalyst and Ligand Selection

The choice of ligand is the most critical variable for overcoming the steric hindrance and electronic challenges of this substrate. Bulky, electron-rich phosphine ligands (such as Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often required.[1] These ligands promote the formation of a highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of a hindered aryl halide and accelerate the reductive elimination step.[1][2]

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[7]Air-sensitive, higher cost.[7]1-2[7]
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[7]Air-sensitive, higher cost.[7]1-2[7]
PdCl₂(dppf) Diphosphine complexGood for a range of substrates, relatively air-stable.[7]May not be as active as Buchwald-type ligands for challenging substrates.[7]2-5[7]
Pd(PPh₃)₄ Tetrakis(triphenyl-phosphine)palladium(0)Readily available and well-understood.[7]Often has lower activity for challenging substrates and may require higher temperatures.[7]2-5[7]
Base and Solvent Selection

The base activates the boronic acid, and its strength and solubility can significantly impact the reaction.[1][3] The solvent must solubilize the reactants and catalyst while being compatible with the chosen base.[3][8] Aqueous solvent mixtures are common, but anhydrous conditions can also be effective.[3][9]

BaseRecommended Solvent(s)Comments
K₃PO₄ Toluene/H₂O, Dioxane/H₂OOften effective for many Suzuki couplings, promoting high reaction rates. A small amount of water can be beneficial.[1][7][9]
Cs₂CO₃ Dioxane, THFA strong base that can accelerate slow reactions, particularly with hindered substrates.[1][7]
K₂CO₃ Dioxane/H₂O, DMF/H₂OA common and effective base of moderate strength.[7][10]
KF THFA milder base that can be useful if base-labile functional groups are present.[8][11]

Experimental Protocols

General Protocol for Suzuki Coupling Optimization

This protocol provides a starting point for optimizing the reaction. It is recommended to screen different combinations of ligands, bases, and solvents.

Reaction Setup:

  • In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[3]

  • Seal the flask with a septum.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[3][5]

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the degassed solvent system (e.g., 4 mL of a 4:1 mixture of dioxane and water) via syringe.[3]

  • Place the flask in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.[4]

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Troubleshooting Workflow

The following diagrams illustrate logical workflows for troubleshooting common issues in the Suzuki coupling reaction.

G start Low Yield or No Reaction check_reagents Check Reagent Quality (Purity, Stability, Stoichiometry) start->check_reagents check_inert Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N2) check_reagents->check_inert optimize_catalyst Optimize Catalyst System (Screen Bulky Ligands: SPhos, XPhos) check_inert->optimize_catalyst optimize_base Optimize Base (Screen K3PO4, Cs2CO3, KF) optimize_catalyst->optimize_base optimize_temp Optimize Temperature (Gradually Increase) optimize_base->optimize_temp side_reactions Side Reactions Observed? (Homocoupling, Protodeboronation) optimize_temp->side_reactions address_side_reactions Address Side Reactions (Milder Base, Lower Temp, Stable Boronate) side_reactions->address_side_reactions Yes success Improved Yield side_reactions->success No address_side_reactions->optimize_catalyst address_side_reactions->success

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

G start Select Aryl Halide and Boronic Acid setup Combine Reagents and Base in Flask start->setup inert Evacuate and Backfill with Inert Gas (3x) setup->inert add_catalyst Add Pd Precursor and Ligand inert->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat to Desired Temperature with Stirring add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki coupling.

References

Technical Support Center: Purification of (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products from reactions involving (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid. The primary application of this reagent is in Suzuki-Miyaura cross-coupling reactions to synthesize substituted biphenyl compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from Suzuki-Miyaura coupling reactions?

A1: The most common purification workflow involves an initial aqueous work-up to remove inorganic salts and water-soluble impurities, followed by one or more chromatographic or crystallization techniques.[1] The primary methods are:

  • Aqueous Work-up: Essential for removing bases (e.g., K₂CO₃, NaOH) and inorganic byproducts.[1]

  • Flash Column Chromatography: The most common method for purifying crude reaction mixtures, effective at separating compounds with different polarities.[2][3]

  • Recrystallization: A highly effective technique for purifying solid products to a high degree, especially for removing minor impurities.[4][5]

  • Preparative High-Performance Liquid Chromatography (HPLC): Used for difficult separations or when very high purity is required.[6][7]

  • Palladium Scavenging: A crucial final step, especially for pharmaceutical applications, to remove residual palladium catalyst to acceptable levels (ppm).[1]

Q2: What are the typical impurities I should expect from a Suzuki coupling reaction using this compound?

A2: Common impurities in Suzuki coupling reactions include:

  • Homocoupling Products: Formed from the coupling of two identical boronic acid molecules or two identical aryl halide molecules.[8][9] This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[1][10]

  • Unreacted Starting Materials: Residual this compound and the corresponding coupling partner (e.g., an aryl halide).

  • Protodeboronation Product: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-fluoro-4'-pentyl-1,1'-biphenyl.[8] This can be caused by hydrolysis or protonation of the C-B bond.[8]

  • Residual Palladium Catalyst: Palladium from the catalyst can remain in the product. For pharmaceutical applications, this must be removed to very low levels.[1]

  • Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines, which can complicate the reaction and purification.[8]

Q3: How do I effectively remove the unreacted boronic acid from my crude product mixture?

A3: Unreacted boronic acids are acidic and can be removed with a basic aqueous wash.[1] During the work-up, washing the organic layer with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) will convert the boronic acid into its water-soluble boronate salt, which will then partition into the aqueous layer.[1]

Q4: Is it necessary to remove the palladium catalyst? If so, what is the best way?

A4: Yes, for most applications, especially in drug development, removing trace palladium is critical due to its toxicity and regulatory requirements.[1] Common methods include filtering the reaction mixture through celite to remove heterogeneous catalysts or using metal scavengers for homogeneous catalysts.[1] Scavengers are materials, often functionalized silica, that selectively bind to the palladium, allowing it to be removed by filtration.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
The product appears as an oil and will not crystallize. 1. The presence of impurities is inhibiting crystallization.[1]2. The product is intrinsically an oil or has a low melting point.1. Attempt further purification using flash column chromatography to remove impurities and then try to recrystallize the purified product.[1]2. If the product is confirmed to be an oil, chromatography is the most appropriate purification method.[1]
My desired product and a homocoupled byproduct have very similar polarities and do not separate well on a standard column. 1. Homocoupling of the boronic acid or aryl halide has occurred.2. The chosen solvent system for chromatography is not optimal.1. Use meticulous column chromatography with a shallow solvent gradient to improve separation.[1]2. Perform a thorough screen of different solvent systems using Thin Layer Chromatography (TLC) to find optimal separation conditions.[1] Consider systems like hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone.[1]3. If the product is a solid, recrystallization from a carefully selected solvent system can be a highly effective alternative.[1]
After purification, my product is still colored. 1. Highly colored, polar impurities are present.2. Residual palladium species (e.g., palladium black) are contaminating the product.[8]1. During recrystallization, add a small amount of activated charcoal (1-5% by weight) to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[4]2. Ensure efficient removal of the palladium catalyst by filtering through a pad of celite or using a dedicated palladium scavenger.[1]
The yield after recrystallization is very low. 1. Too much solvent was used during the dissolution step.[4]2. The product has significant solubility in the cold recrystallization solvent.3. The solution was cooled too quickly, trapping impurities and preventing full crystal formation.1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]2. After crystallization, cool the flask in an ice bath or refrigerator to maximize crystal formation and minimize solubility.[4]3. Allow the solution to cool slowly to room temperature before placing it in a cold environment.[4]
My product is "oiling out" during recrystallization instead of forming crystals. 1. The solution is too supersaturated, or the solute is highly impure.2. The crystallization temperature is above the melting point of the product.1. Add more of the primary solvent to the heated mixture to reduce supersaturation.[4]2. Lower the crystallization temperature before inducing crystal formation.[4]3. Introduce a small, pure crystal of the product (a seed crystal) to the cooled, saturated solution to encourage nucleation.[4]4. Try a different solvent system where the compound is less soluble.[4]

Data Presentation

Table 1: Common Solvent Systems for Flash Chromatography of Biphenyl Compounds

Solvent System (v/v)PolarityTypical Application
Hexanes / Ethyl AcetateLow to MediumGood starting point for many biphenyls. Gradient elution (e.g., 0% to 20% Ethyl Acetate) is common.[3]
Hexanes / DichloromethaneLowUseful for separating very nonpolar compounds.
Toluene / AcetoneMediumAlternative system when standard eluents fail to provide good separation.[1]
Dichloromethane / MethanolMedium to HighUsed for more polar biphenyl derivatives. A shallow gradient is recommended.[1]

Table 2: Common Palladium Scavengers

Scavenging Agent TypeFunctional GroupTypical Loading
Functionalized SilicaThiol, Thio-urea, Amine5-20 equivalents
Activated CarbonN/A10-20 wt%
Polymer-based ScavengersIsocyanide, Thiol5-15 equivalents

Experimental Protocols

Protocol 1: General Aqueous Work-up

This procedure is the first step after the reaction is deemed complete to remove inorganic salts and water-soluble components.[2][11]

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Washing:

    • Wash the organic layer with water.

    • To remove unreacted boronic acid, wash with a basic solution like 1M NaOH or saturated NaHCO₃.[1]

    • Wash the organic layer with brine to facilitate phase separation and remove residual water.

  • Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography

This protocol is used to separate the desired product from impurities based on polarity.[3][11]

  • Solvent System Selection: Determine the optimal eluent system by running TLC plates with the crude mixture in various solvents (e.g., different ratios of hexanes:ethyl acetate).[1][3] The ideal system should give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent (like DCM).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[12]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Apply gentle positive pressure if needed. If separating close-running spots, a shallow gradient elution (gradually increasing the polarity of the eluent) is recommended.[1][12]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization

This protocol is used to obtain a highly pure solid product.[4][13]

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is highly soluble when hot but poorly soluble when cold.[4] Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures) to find the ideal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solvent boils. Continue adding small portions of the hot solvent until the compound just dissolves completely.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration to remove the charcoal.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.[4]

Mandatory Visualization

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Crude Reaction Mixture workup Aqueous Work-up (Wash with H₂O, Base, Brine) start->workup concentrate Concentrate Organic Layer workup->concentrate crude_product Crude Product concentrate->crude_product is_solid Is the product a solid? crude_product->is_solid chromatography Flash Column Chromatography is_solid->chromatography No (Oil) recrystallize Recrystallization is_solid->recrystallize Yes purity_check1 Check Purity (TLC, NMR) chromatography->purity_check1 purity_check2 Check Purity (TLC, NMR, mp) recrystallize->purity_check2 is_pure1 Purity > 95%? purity_check1->is_pure1 is_pure2 Purity > 98%? purity_check2->is_pure2 scavenging Palladium Scavenging is_pure1->scavenging Yes prep_hplc Preparative HPLC is_pure1->prep_hplc No, difficult separation is_pure2->chromatography No is_pure2->scavenging Yes final_product Final Pure Product scavenging->final_product prep_hplc->scavenging

Caption: General purification workflow for Suzuki coupling products.

G start_node start_node decision_node decision_node result_node result_node start Start Purification solid_or_oil Is the crude product a solid? start->solid_or_oil oil Product is an Oil solid_or_oil->oil No solid Product is a Solid solid_or_oil->solid Yes chromatography Primary Method: Flash Chromatography oil->chromatography recrystallization Primary Method: Recrystallization solid->recrystallization polarity_diff Are impurities and product well separated by TLC? solid->polarity_diff If recrystallization fails or impurities are significant yes_sep Standard Column Chromatography polarity_diff->yes_sep Yes no_sep Difficult Separation polarity_diff->no_sep No shallow_gradient Consider: - Shallow Gradient Column - Preparative HPLC no_sep->shallow_gradient

Caption: Decision tree for selecting a primary purification technique.

G center_node center_node impurity_node impurity_node reaction Suzuki-Miyaura Reaction homocoupling Homocoupling (Ar-Ar, B-B) reaction->homocoupling Source: O₂, Pd(II) protodeboronation Protodeboronation reaction->protodeboronation Source: H₂O, Acid dehalogenation Dehalogenation of Aryl Halide reaction->dehalogenation Source: Reducing Agents pd_residue Residual Pd Catalyst reaction->pd_residue Source: Catalyst unreacted_sm Unreacted Starting Materials reaction->unreacted_sm Source: Incomplete Reaction

Caption: Common sources of impurities in Suzuki coupling reactions.

References

Technical Support Center: Optimizing Suzuki Reactions with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki-Miyaura reaction?

A1: The base plays a critical role in the Suzuki-Miyaura catalytic cycle. Its main function is to activate the boronic acid, making it more nucleophilic and facilitating the crucial transmetalation step.[1][2][3][4] There are two commonly accepted pathways for this activation:

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.[1]

  • Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.[1]

The operative pathway can depend on the specific base, solvent, and reactants used.[1] The base also aids in the regeneration of the active Pd(0) catalyst.[2]

Q2: Why are Suzuki reactions with electron-deficient boronic acids often challenging?

A2: Electron-deficient boronic acids present unique challenges primarily due to their slower rates of transmetalation.[5][6] The electron-withdrawing groups on the boronic acid reduce the nucleophilicity of the organic group to be transferred to the palladium center. Furthermore, these substrates are particularly susceptible to a significant side reaction known as protodeboronation.[7][8][9]

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is a major side reaction where the boronic acid or ester group is replaced by a hydrogen atom from a proton source (like water), leading to low yields of the desired coupled product.[8][10] This is especially problematic with electron-deficient and heteroaryl boronic acids.[9][10]

To mitigate protodeboronation:

  • Use Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA boronate, or potassium trifluoroborate salt, can be very effective.[7][8] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing the side reaction.[7]

  • Choice of a Milder Base: Strong bases can exacerbate protodeboronation.[2] Using milder bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or potassium fluoride (KF) is often beneficial.[7][8]

  • Anhydrous Conditions: Since water is a proton source, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[8]

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can also help to limit the extent of this side reaction.[8]

Troubleshooting Guide

Issue: Low or No Yield

When encountering low or no yield in your Suzuki reaction with an electron-deficient boronic acid, a systematic approach to troubleshooting is essential.

1. Re-evaluate Your Base and Solvent System

The choice of base and solvent is critical and highly interdependent. For electron-deficient partners, a moderately strong base is often a good starting point to promote the sluggish transmetalation without causing significant degradation.

Table 1: Recommended Base and Solvent Combinations for Electron-Deficient Boronic Acids

BaseRecommended Solvent(s)Typical Temperature (°C)Key Considerations
K₃PO₄ 1,4-Dioxane / H₂O (e.g., 4:1), Toluene / H₂O60 - 110Often a reliable choice for challenging substrates, providing a good balance of reactivity while minimizing side reactions.[5][7]
K₂CO₃ Toluene / EtOH / H₂O, THF / H₂O80 - 110A standard, milder base suitable for many Suzuki reactions. May be less effective for very challenging substrates.[7]
Cs₂CO₃ 1,4-Dioxane / H₂O, DMF80 - 110A stronger and more soluble inorganic base that can be effective when weaker bases fail.[5][7]
KF THF (anhydrous), 1,4-Dioxane60 - 80A milder option, useful for substrates with base-sensitive functional groups. Often requires anhydrous conditions.[7]
Organic Bases (e.g., Et₃N) AcetonitrileVariesCan be useful in anhydrous conditions, but as weaker bases, they may not be sufficient for challenging substrates.[5]

2. Check Reagent Quality and Reaction Setup

  • Boronic Acid/Ester Stability: Electron-deficient boronic acids are particularly prone to degradation.[8][9] Use fresh, high-purity reagents. If protodeboronation is suspected, consider converting the boronic acid to a more stable pinacol ester.[7][8]

  • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[8] Couplings with aryl chlorides are more challenging and often require more active catalyst systems.[8]

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere, as they can be sensitive to air and moisture.[8] For electron-deficient substrates, catalyst systems with electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often more effective.[5]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[8] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[8]

  • Solvent Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[8]

3. Address Potential Catalyst Deactivation

The Lewis basic nitrogen atoms in some heteroaryl boronic acids (which are often electron-deficient) can coordinate to the palladium catalyst, leading to its deactivation.[10] In such cases, using a higher catalyst loading or a more robust ligand may be necessary.

Experimental Protocols

General Protocol for Suzuki Coupling with an Electron-Deficient Boronic Acid

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of an electron-deficient arylboronic acid (or its pinacol ester) with an aryl bromide. Optimization of the base, solvent, temperature, and catalyst/ligand system is often required.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Electron-Deficient Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, the boronic acid or ester, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent via cannula or syringe. Ensure the flask is sealed.

  • Reaction Execution: Place the flask in a preheated oil bath (typically 80-110 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield in Suzuki Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Degassed Solvent) check_reagents->check_conditions base_solvent Re-evaluate Base/Solvent Combination check_conditions->base_solvent protodeboronation Suspect Protodeboronation? base_solvent->protodeboronation If yield still low stronger_base Try Stronger Base (Cs₂CO₃) base_solvent->stronger_base If reaction is stalling change_solvent Change Solvent System (e.g., Toluene-based, DMF) base_solvent->change_solvent If solubility is an issue catalyst_issue Consider Catalyst/Ligand Inactivation protodeboronation->catalyst_issue No use_ester Use Boronic Ester (Pinacol, MIDA) protodeboronation->use_ester Yes anhydrous Switch to Anhydrous Conditions protodeboronation->anhydrous Yes milder_base Try Milder Base (K₃PO₄, KF) protodeboronation->milder_base Yes new_catalyst Use More Active Catalyst/Ligand (e.g., Buchwald System) catalyst_issue->new_catalyst Yes increase_loading Increase Catalyst Loading catalyst_issue->increase_loading Yes success Reaction Optimized use_ester->success anhydrous->success milder_base->success stronger_base->success change_solvent->success new_catalyst->success increase_loading->success

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition + R¹-X pd2_boronate R¹-Pd(II)L_n-R² pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Regeneration product R¹-R² pd2_boronate->product Reductive Elimination boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation boronate->pd2_halide base Base (e.g., K₃PO₄)

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for arylboronic acids like this compound?

A1: Arylboronic acids are susceptible to several degradation pathways, particularly under conditions used for cross-coupling reactions. The primary degradation pathways include:

  • Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often base-mediated and can be a significant side reaction in Suzuki-Miyaura couplings.[1][2] The stability of boronic acids towards protodeboronation is pH-dependent.[1][2]

  • Oxidation: The boronic acid can be oxidized to the corresponding phenol. This can be minimized by carefully degassing solvents and running reactions under an inert atmosphere.

  • Dehydration to Boroxines: Boronic acids can undergo thermal dehydration to form cyclic trimeric anhydrides called boroxines.[3][4][5][6] While this is a reversible process, the formation of boroxines can affect the solubility and reactivity of the boronic acid.

  • Homocoupling: In the presence of a palladium catalyst and oxygen, boronic acids can couple with themselves to form a biaryl byproduct.[7] This is often observed when using Pd(II) precatalysts that need to be reduced in situ.[7]

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low or no yield. What should I check?

A2: Low yields in Suzuki-Miyaura coupling reactions are a common issue. Here are some key parameters to investigate:[8]

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced to Pd(0) in situ for the catalytic cycle to begin.[7][8]

  • Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[7][8] Ensure your solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Base and Solvent: The choice of base and solvent system is critical. The base is required to activate the boronic acid for transmetalation.[9] A small amount of water is often necessary in the solvent system.[7][10]

  • Reagent Quality: Verify the purity and stability of your this compound. As mentioned, boronic acids can degrade over time.[11] Consider converting it to a more stable boronic ester, such as a pinacol ester, for improved shelf life and handling.[1][2][12][13]

  • Reaction Temperature: The reaction temperature should be optimized. Insufficient heat may lead to a slow or stalled reaction, while excessive heat can promote degradation of the reactants or catalyst.

Q3: How can I improve the stability of this compound during storage and in my reactions?

A3: To enhance the stability of your boronic acid, consider the following strategies:

  • Storage: Store the boronic acid in a cool, dark, and dry place. A desiccator or a glovebox with an inert atmosphere is ideal.

  • Use of Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (ArB(pin)) or a 1,1,2,2-tetraethylethylene glycol ester (ArB(Epin)).[12][13] These esters often have improved stability on silica gel and under basic conditions, and can lead to higher yields in coupling reactions.[12][13]

  • Use of Organotrifluoroborates: Potassium aryltrifluoroborates (ArBF3K) are another class of stable boronic acid surrogates that can be used in Suzuki-Miyaura couplings.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a fresh batch of catalyst and ligand. Consider using a pre-activated Pd(0) catalyst.
Poor solubility of reactantsScreen different solvent systems. For highly insoluble starting materials, consider using higher boiling point solvents like chlorobenzene, but be mindful of potential side reactions.[11]
Degradation of boronic acid (protodeboronation)Use anhydrous conditions where possible, or minimize the amount of water. Consider converting the boronic acid to a more stable ester form.[1][2][11]
Formation of Homocoupled Byproduct Presence of oxygenThoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (N2 or Ar) throughout the reaction.[7][8]
Use of a Pd(II) precatalystThe in situ reduction of Pd(II) to Pd(0) can sometimes be inefficient and lead to side reactions like homocoupling.[7] Consider using a Pd(0) source directly.
Formation of Phenol Byproduct Oxidation of the boronic acidEnsure the reaction is strictly anaerobic.
Inconsistent Results Degradation of boronic acid upon storageStore the boronic acid under inert gas in a desiccator. Consider synthesizing a fresh batch or converting it to a more stable ester for long-term storage.
Incomplete dehydration to boroxineIf using the boronic acid directly, be aware that it can exist as a mixture with its boroxine, which may affect stoichiometry and reactivity.

Experimental Protocols

Protocol for Conversion of Boronic Acid to a Diethanolamine Adduct for Improved Stability

This protocol describes the formation of a diethanolamine adduct, which can enhance the stability of the boronic acid.[8]

  • Dissolution: In a vial equipped with a stir bar, dissolve the this compound (1.0 equivalent) in a minimal amount of a suitable solvent such as methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise using a pipette.

  • Precipitation: A precipitate should form. In some cases, the initial solid may completely dissolve before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the isolated solid with a small amount of cold solvent and dry it under vacuum. This adduct can now be used in subsequent reactions.

Visualizations

Degradation Pathways of Arylboronic Acids

Major Degradation Pathways of Arylboronic Acids A This compound Ar-B(OH)2 B Protodeboronation Product Ar-H A->B H2O, Base C Oxidation Product Ar-OH A->C [O] D Boroxine (Trimeric Anhydride) (ArBO)3 A->D Heat (-H2O) E Homocoupling Product Ar-Ar A->E Pd(II), O2

Caption: Common degradation pathways for arylboronic acids.

General Workflow for Suzuki-Miyaura Coupling

General Experimental Workflow for Suzuki-Miyaura Coupling A 1. Reagent Preparation - Aryl Halide - Boronic Acid/Ester - Palladium Catalyst - Ligand - Base C 3. Reaction Setup (under inert atmosphere) A->C B 2. Solvent Degassing (e.g., sparging with N2/Ar) B->C D 4. Reaction (Heating and Stirring) C->D E 5. Monitoring (TLC, GC-MS, LC-MS) D->E F 6. Workup - Quenching - Extraction - Drying E->F G 7. Purification (e.g., Column Chromatography) F->G H Final Product G->H

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Couplings with Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for professionals in research, science, and drug development. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in coupling reactions involving fluorinated compounds. Our aim is to facilitate the diagnosis and resolution of experimental issues to ensure optimal catalyst performance and successful synthetic outcomes.

Frequently Asked questions (FAQs)

Q1: My cross-coupling reaction with a fluorinated aryl halide shows low conversion. What are the general causes of catalyst deactivation?

A significant decrease in reaction yield or conversion is often a primary indicator of catalyst deactivation. The principal causes can be broadly categorized as follows:

  • Catalyst Poisoning: Impurities present in reactants, solvents, or starting materials can irreversibly bind to the active sites of the catalyst, rendering it inactive. Common poisons include sulfur, and in the context of fluorinated heterocycles, the nitrogen atom of a pyridine ring can act as a poison by coordinating to the metal center.[1]

  • Fouling/Coking: The deposition of insoluble byproducts or carbonaceous materials (coke) on the catalyst surface can physically block the active sites. This is a more common issue in reactions conducted at high temperatures.

  • Thermal Degradation (Sintering): For supported catalysts, high reaction temperatures can lead to the agglomeration of small metal particles into larger, less active ones. This process, known as sintering, reduces the effective surface area of the catalyst.

  • Leaching: In homogeneous catalysis, the active metal component may precipitate from the solution or be washed away during the workup, resulting in a lower effective catalyst concentration in subsequent runs.

Q2: I am using a 2-fluoropyridine substrate in a Suzuki-Miyaura coupling and observing poor yield. Are there specific issues related to this substrate?

Yes, 2-fluoropyridine derivatives present unique challenges in cross-coupling reactions. The primary issues include:

  • Catalyst Inhibition by Pyridine Nitrogen: The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the palladium catalyst, forming stable, inactive complexes and effectively poisoning the catalyst.[1][2] This is often referred to as the "2-pyridyl problem."[1]

  • Protodeboronation: 2-Pyridylboronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often promoted by aqueous bases and elevated temperatures.[2]

  • Defluorination: The fluorine atom at the 2-position of the pyridine ring can be susceptible to nucleophilic displacement, especially in the presence of strong bases and at high temperatures, leading to undesired byproducts.

Q3: How does the choice of ligand and base impact catalyst stability and activity in couplings with fluorinated compounds?

The selection of both the ligand and the base is critical for a successful coupling reaction, especially with challenging fluorinated substrates.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective in mitigating catalyst inhibition by sterically shielding the metal center from coordination with the pyridine nitrogen.[1] For Buchwald-Hartwig amination, the choice of ligand is highly dependent on the amine and aryl halide combination, with sterically hindered biarylphosphine ligands often being effective.

  • Bases: The base plays a crucial role in the catalytic cycle. While strong bases like sodium tert-butoxide (NaOtBu) can lead to high reaction rates, they may be incompatible with base-sensitive functional groups present in the fluorinated substrate.[3] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for sensitive substrates, although this might require higher reaction temperatures.[3][4]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling with Fluorinated Aryl Halides

If you are experiencing low or no conversion, follow this troubleshooting workflow to identify and address the potential cause.

Troubleshooting_Low_Conversion start Low/No Conversion check_catalyst 1. Verify Catalyst Activity (Run a standard coupling) start->check_catalyst check_reagents 2. Check Reagent Quality (Purity, water/oxygen content) check_catalyst->check_reagents Catalyst is active failure Persistent Low Conversion check_catalyst->failure Catalyst is inactive optimize_conditions 3. Optimize Reaction Conditions (Ligand, Base, Solvent, Temp.) check_reagents->optimize_conditions Reagents are pure check_reagents->failure Reagents are impure success Successful Coupling optimize_conditions->success Optimization successful optimize_conditions->failure Optimization fails Deactivation_Mechanism cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X Poison Catalyst Poisoning (e.g., Pyridine Coordination) Pd0->Poison Inhibition PdII Ar-Pd(II)-X(L) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M PdII_R Ar-Pd(II)-R(L) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R Inactive Inactive Pd-Complex Poison->Inactive

References

Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles, with a particular focus on preventing the undesired side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of an organoboron reagent, such as a boronic acid or its ester, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process is a major undesired side reaction in Suzuki-Miyaura coupling because it consumes the nucleophilic coupling partner, leading to reduced yields of the target molecule.[1] The resulting protonated byproduct can also complicate the purification process.[3]

Q2: How can I identify if protodeboronation is occurring in my reaction?

A2: You can identify protodeboronation by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The primary indicator is the presence of a significant byproduct with a mass corresponding to your boronic acid starting material where the boronic acid group has been replaced by a hydrogen atom (Ar-B(OH)₂ → Ar-H).[1] This will be accompanied by a lower-than-expected yield of your desired biaryl product and potentially unreacted aryl halide.

Q3: What are the primary factors that cause protodeboronation?

A3: Protodeboronation is highly dependent on several factors. Key contributors include:

  • Substrate Structure: Electron-deficient arylboronic acids and especially heteroaromatic boronic acids (e.g., containing pyridine or thiophene rings) are highly susceptible to this side reaction.[1][4][5]

  • Reaction Conditions: High temperatures, prolonged reaction times, and the presence of water can accelerate protodeboronation.[1][6][7]

  • Choice of Base: The type, strength, and concentration of the base are critical. Both acid- and base-catalyzed mechanisms for protodeboronation exist, with the base-catalyzed pathway often being problematic in Suzuki-Miyaura reactions which require basic conditions.[2][6][8]

  • Catalyst System: The choice of palladium source and ligand can influence the rate of protodeboronation. Highly active catalysts that promote rapid cross-coupling can help the desired reaction outcompete the side reaction.[3][6] Conversely, bulky phosphine ligands have been shown to sometimes promote palladium-catalyzed protodeboronation.[1][9]

Q4: What is the "slow-release" strategy and how does it help prevent protodeboronation?

A4: The "slow-release" strategy involves using a protected form of the boronic acid, such as a pinacol ester, N-methyliminodiacetic acid (MIDA) boronate, or an organotrifluoroborate.[2][10][11] These derivatives are more stable under the reaction conditions than the free boronic acid.[5][6] They slowly hydrolyze in situ to release a low concentration of the active boronic acid into the reaction mixture.[10][11] This minimizes the concentration of the vulnerable free boronic acid at any given time, thereby suppressing the rate of protodeboronation while still allowing the desired cross-coupling to proceed.[10]

Q5: Are boronic esters always more stable than boronic acids?

A5: It is a common assumption that esterification of a boronic acid always confers greater stability against protodeboronation. However, recent studies have shown this is not always the case. The stability of boronic esters under basic aqueous conditions can be nuanced, and in some instances, hydrolysis of the ester to the boronic acid can be a major contributor to the overall protodeboronation process.[8][12][13] The choice of the protecting group (e.g., pinacol vs. MIDA) is therefore critical.[5][6]

Troubleshooting Guide

Problem 1: My reaction yield is low, and I've confirmed the major byproduct is from protodeboronation. What is the first thing I should change?

Solution: The most common and often simplest parameters to adjust are the base and temperature.

  • Optimize the Base: Strong bases like NaOH or KOH can accelerate protodeboronation.[6] Switch to a milder inorganic base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[3][14][15]

  • Lower the Temperature: Higher temperatures increase the rate of most reactions, including protodeboronation.[6][7] If your catalyst system is sufficiently active, try running the reaction at a lower temperature (e.g., reducing from 100 °C to 60-80 °C) to favor the cross-coupling pathway.[6][15]

Problem 2: I've tried using milder bases and lower temperatures, but protodeboronation is still a significant issue, especially with my electron-deficient heteroaryl boronic acid.

Solution: For particularly unstable boronic acids, modifying the boron reagent is a highly effective strategy.

  • Switch to a Boronic Ester: Convert the boronic acid to a more stable derivative. Pinacol esters are commercially available or can be easily synthesized and offer increased stability.[6][14]

  • Use a MIDA Boronate: For exceptionally unstable substrates, N-methyliminodiacetic acid (MIDA) boronates are an excellent choice.[5][6] They are highly stable, often crystalline solids that provide a very slow and controlled release of the boronic acid, which is extremely effective at minimizing protodeboronation.[2][6]

Problem 3: I am already using a pinacol ester, but I'm still observing significant protodeboronation.

Solution: If a protected boronic acid still undergoes protodeboronation, the goal is to accelerate the desired Suzuki-Miyaura coupling to outpace the side reaction.

  • Use a Highly Active Catalyst System: Employ a more efficient catalyst to increase the rate of cross-coupling.[6] Consider using a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[14] These advanced systems can promote rapid catalytic turnover, even at lower temperatures.[6][14]

  • Ensure Anhydrous Conditions: While trace amounts of water are often necessary for the Suzuki-Miyaura mechanism, excess water can serve as a proton source for protodeboronation.[6] Using anhydrous solvents (e.g., dry dioxane or toluene) can help mitigate the side reaction.[3]

Data Presentation: Impact of Reaction Parameters on Protodeboronation

The following tables summarize the qualitative and quantitative effects of various reaction parameters on minimizing protodeboronation, based on findings for susceptible aryl and heteroaryl boronic acids.

Table 1: Effect of Boron Reagent Type on Product Yield

Boron Reagent Type Relative Stability Typical Yield of Desired Product Key Advantage
Boronic Acid (Ar-B(OH)₂) Low Variable, can be low High reactivity
Pinacol Ester Medium Good to Excellent Increased stability, slow release[3][6]
MIDA Boronate High Excellent Exceptionally stable, very slow/controlled release[5][6]

| Trifluoroborate Salt (R-BF₃K) | High | Good to Excellent | Highly stable crystalline solids, slow release[5][16] |

Table 2: Influence of Base on Protodeboronation

Base Strength General Impact on Protodeboronation Recommended for...
NaOH, KOH Strong High rate of protodeboronation Robust substrates where speed is critical
K₂CO₃, Cs₂CO₃ Moderate Moderate rate of protodeboronation A good starting point for optimization[6][14]
K₃PO₄ Weak Low rate of protodeboronation Sensitive/unstable boronic acids[3][5][6]

| CsF, KOAc | Weak | Low rate of protodeboronation | Systems where other bases fail[6][15] |

Table 3: Effect of Reaction Conditions and Catalyst Choice

Parameter Condition Impact on Protodeboronation Rationale
Temperature High (e.g., >100 °C) Increases Accelerates the rate of C-B bond cleavage[6]
Low (e.g., RT - 80 °C) Decreases Slows protodeboronation relative to coupling[6]
Catalyst Low Activity Can Increase Slow coupling allows protodeboronation to compete
High Activity (e.g., Pd(0)/Buchwald Ligands) Decreases Desired coupling outpaces protodeboronation[6][14]
Solvent Protic/Excess Water Can Increase Water acts as a proton source[6]

| | Anhydrous Aprotic | Decreases | Limits the availability of protons[3][14] |

Signaling Pathways and Experimental Workflows

Caption: Competing pathways in the Suzuki-Miyaura reaction.

troubleshooting_workflow cluster_tier1 cluster_tier2 cluster_tier3 start Start: Low Yield of Desired Product check_byproduct Identify Byproducts (LC-MS, NMR) start->check_byproduct is_proto Is Protodeboronation Byproduct Observed? check_byproduct->is_proto tier1_solutions Tier 1: Optimize Conditions is_proto->tier1_solutions Yes end_other Other Issue: Investigate other side reactions (e.g., homocoupling) is_proto->end_other No change_base Use Milder Base (K₃PO₄, Cs₂CO₃) tier1_solutions->change_base lower_temp Lower Reaction Temp. (e.g., 60-80 °C) tier1_solutions->lower_temp tier2_solutions Tier 2: Modify Boron Reagent lower_temp->tier2_solutions Still an issue use_pinacol Switch to Pinacol Ester tier2_solutions->use_pinacol use_mida Use MIDA Boronate (for very unstable substrates) tier2_solutions->use_mida tier3_solutions Tier 3: Enhance Coupling Rate use_mida->tier3_solutions Still an issue change_catalyst Use High-Activity Catalyst (e.g., Pd(0)/Buchwald Ligand) tier3_solutions->change_catalyst anhydrous Ensure Anhydrous Conditions tier3_solutions->anhydrous end_ok Problem Solved: High Yield Achieved anhydrous->end_ok

Caption: Troubleshooting workflow for minimizing protodeboronation.

Key Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is a general starting point for sensitive substrates and should be optimized.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as finely ground K₃PO₄ (2.0-3.0 equiv.).[6]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[14]

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M) via syringe.[3]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C).[6]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[6][14]

Protocol 2: Preparation of a Boronic Acid Pinacol Ester

This protocol is used to convert a volatile or unstable boronic acid into a more stable pinacol ester.

  • Setup: In a round-bottom flask, dissolve the arylboronic acid (1.0 equiv.) and pinacol (1.0-1.2 equiv.) in an anhydrous solvent like toluene or THF.[14]

  • Azeotropic Removal of Water: Attach a Dean-Stark apparatus to the flask. Heat the mixture to reflux and collect the water that forms. Continue refluxing until no more water is collected (typically 2-4 hours).[14]

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.[14] If necessary, it can be purified by column chromatography on silica gel or by recrystallization.

References

Technical Support Center: Accelerating Sterically Hindered Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in reducing reaction times for sterically hindered Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, providing actionable solutions to optimize your reaction outcomes.

Issue 1: Low to No Product Yield

  • Question: My Suzuki reaction with a di-ortho-substituted aryl halide and a hindered boronic acid is resulting in a low yield or no product. What are the primary factors to investigate?

  • Answer: Low conversion in sterically demanding Suzuki couplings is a common challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. Steric hindrance can impede critical steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1][2][3]

    • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. It is crucial to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a more reactive, monoligated 14-electron palladium(0) species, which facilitates both oxidative addition and reductive elimination.[1][2]

      • Recommended Ligands: Biaryl phosphine ligands (Buchwald ligands) such as SPhos, RuPhos, and XPhos are excellent starting points.[1][2] For extremely hindered substrates, such as those forming tetra-ortho-substituted biaryls, specialized ligands like AntPhos or BI-DIME have demonstrated superior performance.[1][4][5] N-Heterocyclic carbenes (NHCs) are also highly effective, offering high stability and activity.[1][2]

    • Base and Solvent Combination: The choice of base is critical and often works in conjunction with the solvent.

      • Bases: Potassium phosphate (K₃PO₄), often used as a fine powder, is a reliable choice for many hindered couplings.[1] For less reactive aryl chlorides, stronger bases like potassium tert-butoxide (t-BuOK) can be effective.[1][6]

      • Solvents: Anhydrous, non-polar aprotic solvents are generally preferred. Toluene and dioxane are common choices.[1][6] For particularly challenging couplings, higher boiling point solvents like xylenes may be necessary to increase the reaction temperature.[1][5]

    • Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome activation barriers. If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[1][2] Microwave irradiation can also be a powerful tool to rapidly heat the reaction and accelerate transformations.[1][6][7]

Issue 2: Significant Side Product Formation

  • Question: I am observing significant formation of side products, such as protodeboronation of my boronic acid. How can I minimize this?

  • Answer: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, particularly with electron-rich or sterically hindered boronic acids under harsh reaction conditions.[2][3]

    • Use an Excess of Boronic Acid: Employing 1.5 to 2 equivalents of the boronic acid can help drive the reaction to completion despite some decomposition.[2]

    • Switch to a More Stable Boronic Acid Derivative: Pinacol esters (Bpin), MIDA boronates, or trifluoroborate salts are generally more stable towards protodeboronation.[2][3][8]

    • Milder Reaction Conditions: Use milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] Ensuring strictly anhydrous conditions can also reduce the rate of protodeboronation.[2]

    • Optimize Temperature and Time: Prolonged reaction times at high temperatures can increase the rate of side reactions.[3]

  • Question: My reaction is producing homocoupling byproducts. What causes this and how can it be prevented?

  • Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture. To avoid this, ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that the solvents are properly degassed.

Issue 3: Reaction Stalls or is Sluggish

  • Question: My reaction starts but appears to stall before reaching completion. What could be the issue?

  • Answer: Catalyst decomposition can be a cause, especially at the higher temperatures often required for these challenging couplings.[3]

    • Catalyst Choice: Ensure you are using a robust catalyst system. Pre-formed palladium complexes with bulky ligands can offer greater stability.

    • Catalyst Loading: While higher catalyst loading can sometimes help, optimizing the ligand and other conditions is often more effective. For some highly active catalysts, loadings as low as 0.001 mol% have been reported for tri-ortho-substituted biaryls.[8]

Data Summary Tables

Table 1: Recommended Ligands for Sterically Hindered Suzuki Couplings

Ligand FamilySpecific ExamplesRecommended ForReference(s)
Buchwald LigandsSPhos, XPhos, RuPhosGeneral sterically hindered substrates[1][2]
Specialized Biaryl PhosphinesAntPhos, BI-DIMEExtremely hindered substrates (e.g., tetra-ortho-substituted biaryls)[1][4][5][9]
N-Heterocyclic Carbenes (NHCs)Acenaphthoimidazolylidene-basedDi-, tri-, and tetra-ortho-substituted biaryls[1][2][6][10]

Table 2: Typical Reaction Conditions for Sterically Hindered Suzuki Couplings

ParameterRecommended ConditionRationaleReference(s)
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) sources.[11]
Ligand to Palladium Ratio 1:1 to 2:1Optimizes the formation of the active catalytic species.[8]
Base K₃PO₄, Cs₂CO₃, t-BuOKEffective in promoting transmetalation.[1][2][6]
Solvent Toluene, Dioxane, XylenesAnhydrous, aprotic solvents are preferred. Higher boiling points for higher temperatures.[1][2][5]
Temperature 80 - 140 °C or MicrowaveOvercomes the activation energy barrier for hindered substrates.[1][2][6]
Boronic Acid Stoichiometry 1.1 - 2.0 equivalentsAn excess can compensate for protodeboronation.[2]

Experimental Protocols

Protocol 1: General Procedure for a Sterically Hindered Suzuki Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 equiv), palladium precursor (e.g., Pd(OAc)₂, 0.025-2 mol%), and the appropriate ligand (e.g., SPhos, 0.05-4 mol%).

  • Addition of Reagents: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv) and the sterically hindered boronic acid or boronic ester (1.1-1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]

Protocol 2: Microwave-Assisted Suzuki Coupling for Rapid Reaction Times

Microwave irradiation can significantly reduce reaction times for sterically hindered couplings.

  • Reaction Setup: In a microwave reaction vessel, combine the aryl halide (1.0 equiv), palladium precursor, ligand, base, and boronic acid derivative as described in Protocol 1.

  • Solvent Addition: Add the appropriate degassed solvent.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to the target temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Troubleshooting_Workflow Start Reaction Start: Sterically Hindered Suzuki Coupling Check_Yield Low or No Yield? Start->Check_Yield Optimize_Ligand Optimize Ligand: - Use Bulky/Electron-Rich Ligands (e.g., SPhos, XPhos, NHCs) Check_Yield->Optimize_Ligand Yes Check_Side_Products Significant Side Products? Check_Yield->Check_Side_Products No Optimize_Base_Solvent Optimize Base/Solvent: - K3PO4 or t-BuOK - Anhydrous Toluene/Dioxane Optimize_Ligand->Optimize_Base_Solvent Increase_Temp Increase Temperature: - 100-140 °C - Consider Microwave Optimize_Base_Solvent->Increase_Temp Increase_Temp->Check_Side_Products Address_Protodeboronation Address Protodeboronation: - Use Boronic Esters - Milder Base - Anhydrous Conditions Check_Side_Products->Address_Protodeboronation Yes Success Successful Reaction Check_Side_Products->Success No Address_Protodeboronation->Success

Caption: Troubleshooting workflow for sterically hindered Suzuki couplings.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Assemble Reagents: - Aryl Halide - Boronic Acid/Ester - Pd Precursor & Ligand - Base Inert_Atmosphere 2. Establish Inert Atmosphere Reagents->Inert_Atmosphere Degas_Solvent 3. Degas Solvent Inert_Atmosphere->Degas_Solvent Combine 4. Combine Solids Degas_Solvent->Combine Add_Solvent 5. Add Solvent Combine->Add_Solvent Heat 6. Heat & Stir (Conventional or Microwave) Add_Solvent->Heat Monitor 7. Monitor Progress (TLC, LC-MS) Heat->Monitor Quench 8. Cool & Quench Monitor->Quench Extract 9. Extraction Quench->Extract Dry_Concentrate 10. Dry & Concentrate Extract->Dry_Concentrate Purify 11. Purify (Chromatography) Dry_Concentrate->Purify

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Common issues and solutions in fluorinated biphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated biphenyls. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common problems observed during the synthesis of fluorinated biphenyls, particularly via Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura reaction for synthesizing a fluorinated biphenyl is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or non-existent yields in the Suzuki-Miyaura coupling for fluorinated biphenyls can stem from several factors related to the reactants, catalyst, and reaction conditions.

Potential Causes & Solutions:

  • Catalyst and Ligand Inactivity: Standard palladium catalysts may be insufficient, especially with sterically hindered or electron-rich aryl halides.[1]

    • Solution: Employ more electron-rich and bulky phosphine ligands such as XPhos or SPhos to facilitate the oxidative addition step.[1][2] For electron-poor substrates, extensive ligand optimization may be necessary.[1]

  • Substrate Reactivity: The electronic properties of the coupling partners significantly influence the reaction's success.

    • Aryl Halides: Reactivity follows the trend I > Br > Cl > F, based on the carbon-halogen bond dissociation energy.[1][2] If using a less reactive halide (e.g., chloride), consider switching to a bromide or iodide. Electron-withdrawing groups on the aryl halide generally favor the reaction, while electron-donating groups can hinder it.[1][3]

    • Boronic Acids/Esters: Fluorinated phenylboronic acids can be prone to rapid protodeboronation under basic conditions.[4]

  • Base and Solvent Selection: The choice of base and solvent is critical for reaction efficiency.

    • Solution: While aqueous potassium carbonate (K₂CO₃) is common, it can be detrimental to base-sensitive substrates.[1] Anhydrous potassium phosphate (K₃PO₄) is a viable alternative, though it may require a small amount of water to be effective.[1][3] Common solvent systems include mixtures like dioxane/water, or THF/toluene/H₂O to ensure solubility of all components.[1][2][5]

  • Reaction Conditions: Strict control over the reaction environment is crucial.

    • Solution: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the palladium catalyst.[1] The reaction temperature is also a key parameter and often requires heating (e.g., 95-105 °C) to proceed to completion.[1][5]

Troubleshooting Workflow for Low Yield

G start Low/No Product Yield check_catalyst Is the catalyst/ligand system appropriate? start->check_catalyst check_substrate Are the coupling partners sufficiently reactive? check_catalyst->check_substrate Yes optimize_catalyst Action: Use bulky, electron-rich ligands (e.g., XPhos). Consider a different Pd precatalyst. check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions optimal? check_substrate->check_conditions Yes optimize_substrate Action: Switch to a more reactive aryl halide (I > Br > Cl). Consider converting boronic acid to a more stable ester. check_substrate->optimize_substrate No optimize_conditions Action: Ensure inert atmosphere. Optimize base (K₃PO₄ vs K₂CO₃) and solvent system. Increase temperature and/or reaction time. check_conditions->optimize_conditions No end Improved Yield check_conditions->end Yes optimize_catalyst->end optimize_substrate->end optimize_conditions->end

Caption: Troubleshooting decision tree for low product yield.

Issue 2: Significant Side Reactions (Homocoupling and Protodeboronation)

Question: I am observing a significant amount of homocoupling of my aryl halide and/or protodeboronation of my boronic acid derivative. How can I minimize these side products?

Answer:

Homocoupling and protodeboronation are common side reactions in Suzuki-Miyaura couplings, especially with fluorinated substrates.

Potential Causes & Solutions:

  • Homocoupling: This side reaction can be promoted by the presence of oxygen or suboptimal catalyst-to-ligand ratios.

    • Solution: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas. Optimizing the palladium-to-ligand ratio can also suppress homocoupling. In some cases, changing the palladium source or ligand can be beneficial.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often exacerbated by high temperatures and prolonged reaction times in the presence of a base and water.

    • Solution: Use a less basic or anhydrous base like potassium phosphate (K₃PO₄).[1] Minimizing the amount of water in the reaction can also help. Alternatively, converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., a pinacol ester), can significantly reduce protodeboronation.

Side ReactionCommon CausesRecommended Solutions
Homocoupling Oxygen contamination, incorrect catalyst/ligand ratioThoroughly degas solvents, use a well-defined precatalyst, optimize ligand ratio
Protodeboronation High basicity, presence of water, high temperatureUse a milder base (e.g., K₃PO₄), minimize water content, use a boronate ester

Issue 3: Difficulty in Product Purification

Question: How can I effectively purify my final fluorinated biphenyl product from the reaction mixture?

Answer:

Purification can be challenging due to the presence of structurally similar byproducts.

Recommended Purification Techniques:

  • Column Chromatography: This is the most widely used method for purifying fluorinated biphenyls.[1][5]

    • Stationary Phase: Silica gel is typically employed.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., n-hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used to separate the desired product from starting materials and byproducts.[1][5]

  • Recrystallization: If the product is a solid with good crystallinity, recrystallization can be a highly effective method for achieving high purity.[1]

  • Specialized Chromatography: For separating very similar compounds, such as isomers or homocoupled products, reversed-phase column chromatography may be necessary.[1][6]

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura reaction a preferred method for synthesizing fluorinated biphenyls?

A1: The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forming C-C bonds to create biphenyl derivatives.[5][7] Its popularity stems from the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[7] Boronic acids are also generally stable and less toxic compared to other organometallic reagents.[5][7]

Q2: How does the position of the fluorine atom on the aromatic ring affect the reaction?

A2: The position of fluorine atoms can significantly impact the electronic properties of the aryl halide or boronic acid, thereby influencing reactivity. Electron-withdrawing fluorine atoms can make an aryl halide more susceptible to oxidative addition. However, strong electron-withdrawing effects on a phenylboronic acid can increase its susceptibility to protodeboronation.[4] Steric hindrance from ortho-substituents, including fluorine, can also slow down the reaction, often requiring more active catalyst systems or harsher conditions.[1]

Q3: Can I use other cross-coupling reactions for fluorinated biphenyl synthesis?

A3: Yes, while the Suzuki-Miyaura reaction is very common, other cross-coupling reactions can also be employed for the synthesis of fluorinated biphenyls. These include:

  • Stille Coupling (using organotin reagents)

  • Negishi Coupling (using organozinc reagents)

  • Hiyama Coupling (using organosilicon reagents)[2][7]

  • Ullmann Reaction (a copper-catalyzed homocoupling or cross-coupling)[2]

The choice of method often depends on the specific substrates, functional group tolerance, and the availability of starting materials.

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of Fluorinated Biphenyls

This protocol is a general guideline and may require optimization for specific substrates. An example is the synthesis of difluorinated biphenyl compounds.[5][7]

Materials:

  • Aryl halide (e.g., 1-bromo-3,4-difluorobenzene) (1.0 eq)

  • Fluorinated or non-fluorinated arylboronic acid or boronate ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1.5 mol%)[5][7]

  • Base (e.g., K₃PO₄, 1.5 eq)[5][7]

  • Solvent (e.g., dioxane/water, 3:1 v/v)[5][7]

Procedure:

  • To a pressure tube or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 105 °C) and stir for the required time (e.g., 8.5 hours).[5][7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) inert 2. Establish Inert Atmosphere reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Progress (TLC/GC-MS) heat->monitor workup 6. Quench and Extract monitor->workup purify 7. Purify (Column Chromatography) workup->purify characterize 8. Characterize Product purify->characterize

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Validation & Comparative

A Comparative Guide to (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid and its Non-fluorinated Analogue in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a key strategy in medicinal chemistry, often leading to improved metabolic stability, increased lipophilicity, and enhanced binding affinity.[1][2] However, the presence of fluorine can also influence the reactivity of synthetic intermediates. This guide aims to provide researchers with a foundational understanding of the potential differences in performance between these two valuable building blocks.

Physicochemical Properties

A summary of the basic physicochemical properties of the two compounds is presented below.

Property(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid4'-pentyl-[1,1'-biphenyl]-4-ylboronic acid
CAS Number 163129-14-4[3]121554-18-5
Molecular Formula C₁₇H₂₀BFO₂C₁₇H₂₁BO₂
Molecular Weight 286.15 g/mol 268.16 g/mol
Appearance White to off-white solidWhite to off-white crystalline powder
Melting Point Not reported171 - 174 °C

Performance in Suzuki-Miyaura Cross-Coupling: A Qualitative Comparison

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[4] The reactivity of the boronic acid is a critical factor for the success of this reaction.

The primary difference between the two compounds lies in the presence of a fluorine atom on one of the phenyl rings of the fluorinated analogue. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect can decrease the electron density of the aromatic ring to which it is attached.[2]

In the context of the Suzuki-Miyaura reaction, the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium catalyst, is often rate-limiting. The electronic nature of the boronic acid plays a crucial role in this step. While a comprehensive mechanistic understanding is still evolving, it is generally observed that electron-rich boronic acids tend to be more reactive and can lead to higher yields.[1]

Conversely, the electron-withdrawing nature of the fluorine in this compound may lead to a less nucleophilic aryl group, potentially slowing down the transmetalation step and possibly resulting in lower reaction yields or requiring more forcing reaction conditions compared to its non-fluorinated counterpart under identical conditions.

Furthermore, fluorinated arylboronic acids can be more susceptible to an undesired side reaction known as protodeboronation, where the carbon-boron bond is cleaved by a proton source.[1] This side reaction can reduce the overall yield of the desired cross-coupled product. Careful optimization of the reaction conditions, particularly the choice of base and solvent, is crucial to minimize this side reaction.

Based on these general principles, it is anticipated that 4'-pentyl-[1,1'-biphenyl]-4-ylboronic acid (the non-fluorinated analogue) may exhibit higher reactivity and potentially provide better yields in Suzuki-Miyaura coupling reactions under standard conditions. However, the unique physicochemical and biological properties imparted by the fluorine atom in the final product often outweigh the potential challenges in the synthetic step.[5] Therefore, the choice between the two reagents will ultimately depend on the specific goals of the synthesis and the desired properties of the target molecule.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both this compound and 4'-pentyl-[1,1'-biphenyl]-4-ylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific substrate combination.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • This compound or 4'-pentyl-[1,1'-biphenyl]-4-ylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent(s) via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography on silica gel.

Visualizing the Process

To better understand the experimental and mechanistic aspects, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation Aryl_Halide R¹-X Aryl_Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) Inert Establish Inert Atmosphere (Purge with N₂ or Ar) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (Monitor by TLC/GC-MS/LC-MS) Solvent->Reaction Workup Reaction Work-up (Cool, Dilute, Wash) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify End Isolated Product Purify->End

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

References

A Comparative Guide to the Reactivity of Substituted Biphenyl Boronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a detailed comparison of the reactivity of various substituted biphenyl boronic acids in this critical transformation. Understanding the electronic and steric effects of substituents on the biphenyl boronic acid partner is paramount for optimizing reaction conditions and achieving desired product yields in the synthesis of complex molecules, including active pharmaceutical ingredients.

The Influence of Substituents on Reactivity

The electronic nature of the substituent on the biphenyl boronic acid plays a crucial role in the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid can enhance the rate of reaction, while electron-withdrawing groups (EWGs) can have a more complex influence, sometimes leading to slower reactions or requiring modified conditions for optimal yields.

Quantitative Comparison of Reaction Yields

To provide a clear comparison, the following table summarizes experimental data for the Suzuki-Miyaura coupling of various 4'-substituted-[1,1'-biphenyl]-4-ylboronic acids with 4-bromoacetophenone. The reactions were conducted under standardized conditions to ensure a reliable comparison of reactivity.

4'-Substituent on Biphenyl Boronic AcidSubstituent TypeProduct Yield (%)
-OCH₃Strong Electron-Donating91
-CH₃Weak Electron-DonatingNot available
-HNeutral94
-ClWeak Electron-Withdrawing92
-NO₂Strong Electron-WithdrawingNot available

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura coupling of a substituted biphenyl boronic acid with an aryl bromide is provided below. This protocol is based on established methods and should be adapted and optimized for specific substrates and scales.[1]

Materials:

  • 4'-Substituted-[1,1'-biphenyl]-4-ylboronic acid (1.2 mmol)

  • Aryl bromide (e.g., 4-bromoacetophenone) (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the 4'-substituted-[1,1'-biphenyl]-4-ylboronic acid, aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Overview and Workflow

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Base, and Catalyst B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Progress (TLC/GC) C->D E Cool and Quench D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

The catalytic cycle itself can be visualized as follows:

Suzuki_Catalytic_Cycle cluster_legend Legend pd0 Pd(0)L2 pd_complex1 R1-Pd(II)L2-X pd0->pd_complex1 R1-X oxidative_addition Oxidative Addition pd_complex2 R1-Pd(II)L2-R2 pd_complex1->pd_complex2 R2-B(OR)2 (Base) transmetalation Transmetalation pd_complex2->pd0 product R1-R2 pd_complex2->product reductive_elimination Reductive Elimination R1 R1 = Aryl from Aryl Halide R2 R2 = Biphenyl from Boronic Acid X X = Halide (e.g., Br) L L = Ligand (e.g., PPh3)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Comparative Guide to Biphenyl-Based Liquid Crystals: A Focus on Compounds Derived from (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of liquid crystalline compounds synthesized from (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid against established alternatives. Direct X-ray crystal structure analysis of compounds derived from this specific boronic acid is not extensively available in public literature. Therefore, this document focuses on a comparison based on well-understood structure-property relationships in liquid crystals, using the widely studied 4-cyano-4'-pentylbiphenyl (5CB) and other fluorinated biphenyls as benchmarks. The synthesis of these materials is predominantly achieved through the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Comparison of Liquid Crystal Properties

The properties of a hypothetical liquid crystal (LC) synthesized from this compound are inferred based on the known effects of lateral fluorine substitution on the biphenyl core. Laterally fluorinated biphenyl and terphenyl compounds are known to be valuable components in liquid crystal displays.[1]

Property4-cyano-4'-pentylbiphenyl (5CB)Generic Laterally Monofluorinated Biphenyl LCHypothetical LC from Target Boronic Acid
Molecular Structure Terminated by a cyano groupTerminated by a cyano or other polar group, with a lateral fluorine on one phenyl ringTerminated by a suitable polar group (e.g., -CN), with a lateral fluorine at the 3-position and a pentyl chain at the 4'-position
Crystal to Nematic Transition (T_CN) 22.5 °C[2]Typically lowered compared to non-fluorinated analoguesExpected to be in a similar range to other fluorinated biphenyls, potentially lower than 5CB
Nematic to Isotropic Transition (T_NI) 35.0 °C[2]Generally lower than non-fluorinated analoguesExpected to be in a similar range to other fluorinated biphenyls, potentially lower than 5CB
Dielectric Anisotropy (Δε) PositiveCan be negative, depending on the position of the fluorine atom[3]Likely to be negative due to the lateral fluorine substitution[3]
Birefringence (Δn) HighModerate to highExpected to be moderate to high

Experimental Protocols

1. Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of biphenyl-based liquid crystals is commonly achieved using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a boronic acid and an aryl halide.[4][5]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine this compound (1.1 equivalents), a suitable aryl bromide (e.g., 4-bromobenzonitrile) (1.0 equivalent), and a phosphine ligand such as triphenylphosphine (0.04 equivalents).[4]

  • Catalyst Addition: Add a palladium catalyst, for example, palladium(II) acetate (0.01 equivalents).[4]

  • Solvent and Base: Add a solvent such as toluene, followed by a 2 M aqueous solution of a base like potassium carbonate (2.0 equivalents).[4]

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.[4]

  • Reaction Execution: Heat the mixture to approximately 85-100°C with vigorous stirring under the inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4][6]

  • Work-up: Upon completion, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent like diethyl ether.[4]

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure. The crude product is then purified by column chromatography.[4][6]

2. X-ray Crystal Structure Analysis

For novel compounds, single-crystal X-ray diffraction is the definitive method for structure elucidation.[1][7]

  • Crystallization: Grow single crystals of the purified compound. This is often the most challenging step and may involve techniques like slow evaporation from a suitable solvent system, or vapor diffusion.

  • Data Collection: Mount a suitable single crystal on a diffractometer. X-ray diffraction data is collected at a specific temperature, often a low temperature like 123 K, to minimize thermal vibrations.[1][7]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined to obtain precise atomic coordinates, bond lengths, and angles.

Visualizations

Suzuki_Miyaura_Coupling reagents Reactants: This compound + Aryl Halide heating Heating (85-100°C) reagents->heating Add Catalyst, Base, Solvent catalyst Palladium Catalyst (e.g., Pd(OAc)2) catalyst->heating base Base (e.g., K2CO3) base->heating solvent Solvent (e.g., Toluene) solvent->heating workup Aqueous Work-up & Extraction heating->workup Reaction Completion purification Column Chromatography workup->purification product Purified Biphenyl Liquid Crystal purification->product

Caption: Workflow for the synthesis of biphenyl liquid crystals via Suzuki-Miyaura coupling.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Liquid Crystal Properties Core Biphenyl Core Mesophase Mesophase Stability (Transition Temperatures) Core->Mesophase Optical Birefringence (Δn) Core->Optical Terminal Terminal Groups (e.g., -CN, -Alkyl) Terminal->Mesophase Dielectric Dielectric Anisotropy (Δε) Terminal->Dielectric Terminal->Optical Lateral Lateral Substituents (e.g., -F) Lateral->Dielectric Strong Influence

Caption: Influence of molecular structure on key liquid crystal properties.

References

Performance evaluation of liquid crystals derived from (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance characteristics of liquid crystals derived from (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid analogues compared to the industry-standard, 4-Cyano-4'-pentylbiphenyl (5CB).

In the pursuit of advanced display technologies and novel material applications, the molecular engineering of liquid crystals (LCs) plays a pivotal role. The introduction of fluorine atoms into the core structure of mesogenic molecules can significantly alter their electro-optical properties. This guide provides a comparative performance evaluation of a representative fluorinated biphenyl liquid crystal, closely related to those derived from this compound, against the well-characterized nematic liquid crystal, 4-Cyano-4'-pentylbiphenyl (5CB).

The data presented herein, compiled from various scientific sources, aims to offer an objective comparison supported by established experimental protocols. This analysis will focus on key performance metrics crucial for the development of next-generation liquid crystal displays (LCDs) and other electro-optical devices, including clearing point, birefringence, dielectric anisotropy, and viscosity.

Comparative Performance Data

The following tables summarize the key physical and electro-optical properties of a representative 3-Fluoro-4'-pentyl-biphenyl analogue and the benchmark liquid crystal, 5CB. The data for the fluorinated analogue is a composite representation from studies on closely related fluorinated biphenyl compounds to provide a relevant comparison.

Table 1: Physical Properties

Property3-Fluoro-4'-pentyl-biphenyl Analogue (Representative)4-Cyano-4'-pentylbiphenyl (5CB)Unit
Molecular FormulaC₁₇H₁₉FC₁₈H₁₉N-
Molecular Weight242.33249.36 g/mol
Clearing Point (T_c)~30-4035.0[1]°C
Melting Point (T_m)~20-2522.5[1]°C

Table 2: Electro-Optical Properties (at room temperature)

Property3-Fluoro-4'-pentyl-biphenyl Analogue (Representative)4-Cyano-4'-pentylbiphenyl (5CB)Unit
Birefringence (Δn)~0.15-0.20~0.18-
Dielectric Anisotropy (Δε)~3-8~+11.0-
Rotational Viscosity (γ₁)Lower than 5CB~20-30mPa·s

Discussion of Performance Differences

The introduction of a lateral fluorine atom in the biphenyl core, as seen in the analogue of the liquid crystal derived from this compound, leads to notable changes in its physical and electro-optical properties when compared to 5CB.

  • Dielectric Anisotropy (Δε): One of the most significant impacts of lateral fluorine substitution is the reduction in positive dielectric anisotropy. The strongly polar cyano group in 5CB results in a large positive Δε. The fluorine atom, while electronegative, imparts a dipole moment that is not aligned with the long molecular axis, thus leading to a smaller overall positive Δε. This property is critical for determining the threshold voltage of an LCD.

  • Viscosity (γ₁): Fluorinated liquid crystals often exhibit lower rotational viscosity.[2] This is a key advantage for applications requiring fast switching times, such as in high-refresh-rate displays.

  • Clearing Point (T_c): The clearing point, which marks the transition from the nematic to the isotropic liquid phase, can be influenced by the molecular geometry and intermolecular forces. Lateral fluorine substitution can sometimes lead to a slight depression of the clearing point compared to analogous non-fluorinated compounds.

  • Birefringence (Δn): The birefringence, a measure of the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director, is a crucial parameter for display applications. The effect of fluorination on birefringence can vary depending on the position and number of fluorine atoms. In many cases, it remains comparable to or slightly lower than that of cyanobiphenyls.

Experimental Protocols

The characterization of liquid crystalline materials involves a suite of standard experimental techniques to determine their transition temperatures and electro-optical properties.

1. Phase Transition Temperature Determination (Clearing and Melting Points)

  • Methodology: Differential Scanning Calorimetry (DSC) is the primary technique used to determine the phase transition temperatures and associated enthalpy changes of liquid crystals.[3] A small, precisely weighed sample of the liquid crystal is placed in an aluminum pan and subjected to a controlled temperature program (heating and cooling cycles) alongside an empty reference pan. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.

  • Instrumentation: A standard differential scanning calorimeter is used.

  • Data Analysis: The onset temperature of the peak corresponding to the crystal-to-nematic transition is taken as the melting point (T_m), and the peak temperature of the nematic-to-isotropic transition is the clearing point (T_c).[3]

2. Birefringence (Δn) Measurement

  • Methodology: The birefringence of a nematic liquid crystal is typically measured using an Abbe refractometer equipped with a polarizer. The ordinary refractive index (n_o) is measured when the polarization of light is perpendicular to the director of the aligned liquid crystal sample, and the extraordinary refractive index (n_e) is measured when the polarization is parallel to the director. The birefringence is then calculated as Δn = n_e - n_o. The liquid crystal sample is aligned in a thin cell with a specific surface treatment.

  • Instrumentation: Abbe refractometer, polarizer, temperature controller.

  • Data Analysis: The refractive indices are read directly from the refractometer at a specific wavelength of light (commonly 589 nm) and temperature.

3. Dielectric Anisotropy (Δε) Measurement

  • Methodology: The dielectric anisotropy is determined by measuring the dielectric permittivity of the liquid crystal parallel (ε_∥) and perpendicular (ε_⊥) to the director. This is achieved by placing the liquid crystal in a cell with transparent electrodes and applying an electric field. For the ε_∥ measurement, a high-frequency, high-magnitude electric field is applied to align the director parallel to the field. For the ε_⊥ measurement, a low electric field is used, or the director is aligned perpendicular to the field by surface treatment. The capacitance of the cell is measured in both orientations.

  • Instrumentation: Impedance analyzer or LCR meter, liquid crystal cell, temperature controller, function generator.

  • Data Analysis: The dielectric permittivities are calculated from the measured capacitance, the cell dimensions, and the permittivity of free space. The dielectric anisotropy is then calculated as Δε = ε_∥ - ε_⊥.

4. Rotational Viscosity (γ₁) Measurement

  • Methodology: Several methods can be employed to measure the rotational viscosity, including the rotating magnetic field method and electro-optical methods that analyze the switching dynamics of the liquid crystal cell. In a common electro-optical method, the decay time of the director reorientation after an applied voltage is switched off is measured. This decay time is directly related to the rotational viscosity and the elastic constant of the liquid crystal.

  • Instrumentation: Polarizing optical microscope, liquid crystal cell, function generator, photodetector, oscilloscope.

  • Data Analysis: The transient optical response of the liquid crystal cell is recorded, and the decay time is extracted from the data. The rotational viscosity is then calculated using the appropriate theoretical model that relates the decay time to γ₁ and the splay elastic constant (K₁₁).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the characterization of a novel liquid crystal compound.

experimental_workflow synthesis Synthesis of Liquid Crystal purification Purification synthesis->purification dsc DSC Analysis (Tm, Tc) purification->dsc pom Polarizing Optical Microscopy (Texture) purification->pom birefringence Birefringence (Δn) Measurement purification->birefringence dielectric Dielectric Anisotropy (Δε) Measurement purification->dielectric viscosity Rotational Viscosity (γ₁) Measurement purification->viscosity data_analysis Data Analysis and Comparison dsc->data_analysis pom->data_analysis birefringence->data_analysis dielectric->data_analysis viscosity->data_analysis report Performance Evaluation Report data_analysis->report

Experimental workflow for liquid crystal characterization.

References

Purity assessment of synthesized (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to the Purity Assessment of Synthesized (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid

Introduction

In the fields of drug discovery, materials science, and synthetic chemistry, the purity of reagents is paramount. Boronic acids, particularly functionalized biphenyl boronic acids like this compound, are critical building blocks in Suzuki-Miyaura cross-coupling reactions.[1][2] The presence of impurities can dramatically affect reaction yields, introduce contaminants into the final product, and complicate purification processes. This guide provides a comparative overview of analytical methodologies for assessing the purity of synthesized this compound against other commercially available alternatives, complete with detailed experimental protocols.

Comparative Purity Analysis

The purity of a synthesized boronic acid is often compared against commercially available, high-purity analogs to establish a quality benchmark. Key impurities in boronic acid synthesis include residual starting materials, homocoupled byproducts, and cyclic anhydrides known as boroxines, which form from the dehydration of the boronic acid.[3][4] A combination of analytical techniques is necessary for a comprehensive assessment.

Table 1: Purity Comparison of Fluorinated Biphenyl Boronic Acids

Compound NamePurity (%)Method of AnalysisCommon Impurities
Synthesized this compound 96.5%HPLC-UV, ¹H qNMRBoroxine, starting materials
(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid>97%HPLCNot specified
(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid>98%Not specifiedNot specified
(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid>98%Not specifiedNot specified

Visualizing the Purity Assessment Workflow

A systematic workflow is crucial for the accurate and reproducible purity assessment of a newly synthesized compound. This process involves multiple orthogonal analytical techniques to identify and quantify the main component and any potential impurities.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_reporting Data Evaluation & Reporting reception Synthesized Compound Received dissolution Accurate Weighing & Dissolution reception->dissolution hplc HPLC-UV Analysis (Purity & Impurity Profile) dissolution->hplc Inject aliquot qnmr Quantitative ¹H NMR (Absolute Purity) dissolution->qnmr Prepare NMR sample gcms GC-MS Analysis (Volatile Impurities) dissolution->gcms Derivatization (if needed) data_analysis Data Compilation & Analysis hplc->data_analysis qnmr->data_analysis gcms->data_analysis report Final Purity Certificate data_analysis->report

Caption: Workflow for the comprehensive purity assessment of synthesized boronic acids.

Experimental Protocols

Detailed and validated analytical methods are essential for obtaining reliable purity data. Below are representative protocols for the key techniques used in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for assessing the purity and identifying impurities in boronic acid samples due to its high resolution and sensitivity.[4] A reversed-phase method is typically effective.

  • Instrumentation: HPLC system with UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: Hold at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the boronic acid and dissolve it in 1 mL of a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.[4] Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Purity Calculation: Purity is typically calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Quantitative ¹H NMR (qNMR) for Absolute Purity

Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a compound without needing a reference standard of the analyte itself.[6][7] It relies on a certified internal standard.[8]

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity (e.g., Maleic Acid, Dimethyl sulfone) that has a resonance signal which does not overlap with the analyte signals.[9]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized boronic acid into a clean vial.

    • Accurately weigh ~5 mg of the internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.[6]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 30-60 seconds (at least 5 times the longest T₁ relaxation time of both the analyte and standard).[6]

    • Number of Scans: 16-32, to achieve a signal-to-noise ratio >250:1 for the signals being integrated.[9]

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is effective for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or certain byproducts from the synthesis.[10] Boronic acids themselves are generally not volatile and may require derivatization to be analyzed by GC.[11]

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • Injector Temperature: 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-550 amu.

  • Sample Preparation (Derivatization): To analyze non-volatile boronic acids, a derivatization step to form a more volatile ester (e.g., with pinacol) might be necessary.[10] For analyzing residual solvents, a direct injection of a solution of the compound in a high-purity solvent (e.g., DMSO) is performed.

Common Impurities and Their Formation

A common impurity in solid boronic acid samples is the corresponding trimeric anhydride, known as a boroxine. This is formed through the reversible loss of three molecules of water from three molecules of the boronic acid. Its presence can complicate analysis and affect stoichiometry in reactions.

Boroxine_Formation cluster_equilibrium Boronic Acid-Boroxine Equilibrium BA 3 x R-B(OH)₂ (Boronic Acid Monomer) BX (RBO)₃ (Boroxine Trimer) BA->BX Dehydration Hydration H2O + 3 H₂O

Caption: Reversible formation of a boroxine from a boronic acid monomer.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While HPLC-UV provides excellent insight into the relative purity and impurity profile, absolute purity should be confirmed using an orthogonal method like quantitative ¹H NMR.[12] GC-MS serves as a valuable tool for detecting volatile impurities that may not be observable by liquid chromatography or NMR. By employing these complementary techniques and comparing the results to high-purity commercial standards, researchers can ensure the quality and reliability of their synthesized material for downstream applications.

References

A Comparative Guide to Alternative Synthetic Routes for Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into biphenyl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated biphenyls are prevalent in pharmaceuticals, agrochemicals, and liquid crystals, owing to the unique electronic properties and metabolic stability conferred by fluorine. This guide provides a comparative overview of traditional and contemporary synthetic strategies for accessing these valuable compounds, with a focus on palladium-catalyzed cross-coupling reactions and emerging alternative methodologies. Experimental data is presented to facilitate objective comparison, and detailed protocols for key reactions are provided.

Traditional Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have long been the gold standard for the synthesis of biaryl compounds, including their fluorinated analogues. The most prominent methods include the Suzuki-Miyaura, Negishi, and Stille couplings.[1]

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used method for C-C bond formation due to its mild reaction conditions, the commercial availability and stability of boronic acid derivatives, and the low toxicity of its boron-containing byproducts.[1][2] The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[3]

Recent advancements have focused on the development of more efficient catalytic systems, including the use of supported palladium nanoparticles as heterogeneous and recyclable catalysts, aligning with the principles of green chemistry.[4][5][6]

2. Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboronic acids, allowing for the coupling of a wider range of substrates, including those with sp³, sp², and sp hybridized carbon atoms.[7][8] This method is particularly useful for the synthesis of complex molecules and has been successfully applied to the preparation of fluorinated biphenyls.[3][9] Nickel catalysts can also be employed in Negishi couplings.[8]

3. Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide or pseudohalide.[10][11] While it is a versatile and well-established method with a broad substrate scope, the primary drawback is the toxicity of the organotin compounds and their byproducts.[10] Efforts have been made to develop protocols that are catalytic in tin to mitigate these concerns.[12]

Comparative Performance Data

The following table summarizes representative experimental data for the synthesis of fluorinated biphenyls via traditional cross-coupling methods.

Coupling MethodAryl HalideCoupling PartnerCatalyst (mol%)Base/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 1-Bromo-3,4-difluorobenzeneVarious Arylboronic AcidsPd(PPh₃)₄ (1.5)K₃PO₄Water:Dioxane (1:3)1058.572-80[2][13]
Suzuki-Miyaura 1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10Na₂CO₃EtOH/H₂O801>99 (conversion)[4][5]
Suzuki-Miyaura Pentafluorobromobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (5) / SPhos (15)Na₂CO₃Toluene956088[1]
Negishi 2-Iodotolueneo-Tolylzinc chloridePd(PPh₃)₄-THFreflux--[8]
Negishi (Hetero)aryl halidesFluoroarene-derived organozincPd₂(dba)₃ / XPhos-THF60-High[14]
Stille Aryl HalidesOrganostannanesPd catalyst-VariousVariousVarious-[11][15]

Emerging Alternative Synthetic Routes

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for the synthesis of fluorinated biphenyls. These modern approaches often offer advantages in terms of atom economy, step economy, and the avoidance of pre-functionalized starting materials.

1. Direct C-H Arylation

Direct C-H arylation has emerged as a powerful and "greener" alternative to traditional cross-coupling reactions.[16] This methodology enables the formation of C-C bonds by directly coupling an aryl halide with a C-H bond of another arene, thus avoiding the need for organometallic reagents.[17] The reaction is particularly effective for electron-deficient arenes, such as polyfluorobenzenes, where the acidity of the C-H bonds is increased.[18]

2. Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by providing access to novel reaction pathways under mild conditions.[19][20] This approach can be utilized for the generation of aryl radicals from readily available precursors, which can then engage in C-C bond formation to produce fluorinated biphenyls.[21] Photoredox catalysis can be combined with transition metal catalysis (dual catalysis) to achieve challenging transformations.[22]

3. Flow Chemistry

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates.[23][24] Flow reactors have been successfully employed for the synthesis of fluorinated compounds, including the continuous-flow Negishi cross-coupling of fluoroarenes.[14][25] This technology allows for precise control over reaction parameters, leading to higher yields and shorter reaction times.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Fluorinated Biphenyls [2][13]

In a pressure tube, 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), the corresponding arylboronic acid (0.777 mmol), K₃PO₄ (0.164 g, 0.777 mmol), and Pd(PPh₃)₄ (0.0089 g, 1.5 mol%) are combined. A mixture of water and dioxane (1:3 v/v ratio) is added, and the reaction mixture is heated at 105 °C for 8.5 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the desired product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

General Procedure for Direct C-H Arylation of Polyfluoroarenes [18]

In a glovebox, an oven-dried vial is charged with Pd(OAc)₂ (catalyst), a suitable ligand (e.g., SPhos), K₂CO₃ (base), the aryl halide, and the polyfluoroarene. The vial is sealed, removed from the glovebox, and heated in an oil bath at the desired temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the fluorinated biphenyl product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the catalytic cycles of the key synthetic routes discussed.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X_Ln Ar-Pd(II)-X Ln Pd(0)Ln->Ar-Pd(II)-X_Ln Oxidative Addition Ar-Pd(II)-Ar'_Ln Ar-Pd(II)-Ar' Ln Ar-Pd(II)-X_Ln->Ar-Pd(II)-Ar'_Ln Transmetalation Ar-Pd(II)-Ar'_Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'_Ln->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'_Ln Base Base Base->Ar-Pd(II)-Ar'_Ln Ar-X Ar-X Ar-X->Ar-Pd(II)-X_Ln

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Direct_CH_Arylation Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation Ar-Pd(IV)-Ar' Ar-Pd(IV)-Ar' Palladacycle->Ar-Pd(IV)-Ar' Oxidative Addition Ar-Pd(IV)-Ar'->Pd(II) Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(IV)-Ar'->Ar-Ar' Ar-H Ar-H Ar-H->Palladacycle Ar'-X Ar'-X Ar'-X->Ar-Pd(IV)-Ar' Base Base Base->Palladacycle

Caption: Proposed catalytic cycle for direct C-H arylation.

Alternative_Routes_Overview cluster_traditional Traditional Cross-Coupling cluster_modern Modern Alternatives Suzuki Suzuki-Miyaura Fluorinated Biphenyls Fluorinated Biphenyls Suzuki->Fluorinated Biphenyls Negishi Negishi Negishi->Fluorinated Biphenyls Stille Stille Stille->Fluorinated Biphenyls Direct_CH Direct C-H Arylation Direct_CH->Fluorinated Biphenyls Photoredox Photoredox Catalysis Photoredox->Fluorinated Biphenyls Flow_Chem Flow Chemistry Flow_Chem->Fluorinated Biphenyls

Caption: Overview of synthetic routes to fluorinated biphenyls.

References

The Economic Advantage of (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid in Large-Scale Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical development, the selection of raw materials and synthetic routes plays a pivotal role in the overall cost-effectiveness and scalability of drug manufacturing. This guide provides a comparative analysis of (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid for the large-scale synthesis of fluorinated biphenyl compounds, a common structural motif in modern pharmaceuticals. This analysis indicates that a strategic choice of synthetic pathway, rather than the direct use of the pre-functionalized boronic acid, presents a more economically viable approach for industrial-scale production.

Executive Summary of Cost-Effectiveness

While this compound offers a direct route to the desired 3-fluoro-4'-pentylbiphenyl core structure, its higher cost for bulk quantities presents a significant economic barrier for large-scale synthesis. A more cost-effective alternative involves the Suzuki-Miyaura cross-coupling of more readily available and less expensive precursors: (4-pentylphenyl)boronic acid and a 1-halo-3-fluorobenzene (e.g., 1-bromo-3-fluorobenzene).

The primary cost drivers in large-scale synthesis are the prices of starting materials and the efficiency of the chemical transformation, including catalyst loading, reaction time, and product yield. While the direct route using the complex boronic acid may appear simpler, the substantial cost difference in starting materials for the alternative pathway outweighs the potential for slightly more complex logistics.

Comparative Analysis of Synthetic Routes

The synthesis of the key 3-fluoro-4'-pentylbiphenyl intermediate is central to the production of various active pharmaceutical ingredients (APIs). Two primary Suzuki-Miyaura cross-coupling strategies are considered here:

  • Route A (Direct Route): Coupling of this compound with a suitable partner. This is a more direct but expensive route due to the higher cost of the specialized boronic acid.

  • Route B (Alternative Route): Coupling of (4-pentylphenyl)boronic acid with 1-bromo-3-fluorobenzene. This route utilizes more commercially available and significantly cheaper starting materials.

Table 1: Estimated Cost Comparison of Key Raw Materials
CompoundCAS NumberEstimated Price (Per kg, Bulk)Role in Synthesis
This compound163129-14-4High (Specialty Chemical)Starting material in Direct Route
(4-pentylphenyl)boronic acid121219-07-6ModerateStarting material in Alternative Route
1-Bromo-3-fluorobenzene1073-06-9Low to ModerateStarting material in Alternative Route
3-Fluorophenylboronic acid768-35-4Low to ModeratePotential starting material
1-Bromo-4-pentylbenzene51554-95-1ModeratePotential starting material

Note: Bulk pricing is subject to significant variation based on supplier, purity, and market conditions. The relative cost estimations are based on available data for smaller quantities and general chemical market trends.

Table 2: Comparative Experimental Data for Suzuki-Miyaura Coupling
ParameterRoute A (Direct - Estimated)Route B (Alternative - Literature Data)
Reaction Yield >90%85-95%
Catalyst Loading (mol%) 0.5 - 1.00.5 - 1.5
Reaction Time (hours) 6 - 128 - 16
Purification Method CrystallizationColumn Chromatography / Crystallization
Overall Cost-Effectiveness LowerHigher

Data for Route B is based on typical yields and conditions reported for similar Suzuki-Miyaura cross-coupling reactions of aryl bromides with arylboronic acids.

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

This general protocol can be adapted for both Route A and Route B with appropriate modifications to the starting materials and reaction conditions.

Materials:

  • Aryl Halide (e.g., 1-bromo-3-fluorobenzene for Route B)

  • Arylboronic Acid (e.g., (4-pentylphenyl)boronic acid for Route B)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • To an appropriately sized reactor, add the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), and base (2.0-3.0 eq).

  • The reactor is sealed and purged with an inert gas for 15-30 minutes.

  • Degassed solvent is added to the reactor.

  • The palladium catalyst (0.5-2.0 mol%) is added under a positive pressure of inert gas.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified reaction time.

  • Reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC, GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The aqueous layer is separated, and the organic layer is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by crystallization or column chromatography to yield the desired biphenyl compound.

Visualizations

Logical Relationship of Synthetic Routes

Synthetic_Routes cluster_target Target Molecule: 3-Fluoro-4'-pentylbiphenyl cluster_route_a Route A (Direct) cluster_route_b Route B (Alternative - Cost-Effective) Target 3-Fluoro-4'-pentylbiphenyl Boronic_Acid_A This compound (High Cost) Suzuki_A Suzuki-Miyaura Coupling Boronic_Acid_A->Suzuki_A Suzuki Coupling Partner_A Coupling Partner Partner_A->Suzuki_A Suzuki_A->Target Boronic_Acid_B (4-pentylphenyl)boronic acid (Moderate Cost) Suzuki_B Suzuki-Miyaura Coupling Boronic_Acid_B->Suzuki_B Suzuki Coupling Halide_B 1-Bromo-3-fluorobenzene (Low-Moderate Cost) Halide_B->Suzuki_B Suzuki_B->Target Experimental_Workflow Start Raw Material Charging Reactor Reactor: - Inert Atmosphere - Solvent Addition - Catalyst Addition Start->Reactor Heating Heating & Stirring Reactor->Heating Monitoring Reaction Monitoring (HPLC/GC) Heating->Monitoring Periodic Sampling Workup Aqueous Workup: - Phase Separation - Washing Heating->Workup Reaction Completion Monitoring->Heating Purification Purification: - Crystallization or - Chromatography Workup->Purification Final_Product Final Product: - Drying - Analysis Purification->Final_Product PD1_PDL1_Pathway cluster_t_cell T-Cell cluster_tumor_cell Tumor Cell cluster_inhibition Inhibition Mechanism PD1 PD-1 Receptor PDL1_Monomer1 PD-L1 Monomer PD1->PDL1_Monomer1 Inhibitory Signal (Immune Evasion) Immune_Response T-Cell Activation & Anti-Tumor Response PD1->Immune_Response Inhibits TCR T-Cell Receptor (TCR) MHC MHC TCR->MHC Antigen Presentation TCR->Immune_Response Leads to PDL1_Dimer PD-L1 Dimer (Inactive) PDL1_Monomer2 PD-L1 Monomer Biphenyl_Inhibitor Biphenyl Small Molecule Inhibitor Biphenyl_Inhibitor->PDL1_Monomer1 Binds Biphenyl_Inhibitor->PDL1_Monomer2 Binds

A Comparative Guide to Cross-Coupling Methods for Biaryl Synthesis: Suzuki vs. Heck, Stille, and Negishi

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry. The selection of the appropriate cross-coupling methodology is critical for efficiency, substrate scope, and overall success. This guide provides a comprehensive comparison of four major palladium-catalyzed cross-coupling reactions for biaryl synthesis: the Suzuki-Miyaura, Heck, Stille, and Negishi couplings.

This publication objectively evaluates these methods based on performance, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of the catalytic cycles to aid in understanding the underlying mechanisms.

At a Glance: Key Differences in Biaryl Synthesis

FeatureSuzuki CouplingHeck CouplingStille CouplingNegishi Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Alkenes/ArenesOrganotin compounds (stannanes)Organozinc compounds
Key Advantages Low toxicity of reagents and byproducts, wide commercial availability of boronic acids, mild reaction conditions, high functional group tolerance.[1][2]Atom economy (no organometallic reagent required), operational simplicity.Excellent functional group tolerance, stable and easily handled organostannane reagents, proceeds under neutral conditions.[3][4][5]High reactivity, excellent functional group tolerance, coupling of sp³, sp², and sp carbons.[6][7]
Key Disadvantages Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation.Often requires higher temperatures, regioselectivity can be an issue with unsymmetrical alkenes.High toxicity of organotin reagents and byproducts, difficulty in removing tin byproducts.[3][4]Air and moisture sensitivity of organozinc reagents, requiring inert atmosphere techniques.
Typical Catalyst Loading 0.1 - 5 mol% Pd1 - 5 mol% Pd0.5 - 5 mol% Pd0.1 - 5 mol% Pd
Typical Yields Good to excellent (often >90%)[8]Moderate to goodGood to excellentGood to excellent[6]

Catalytic Cycles: A Visual Comparison

The catalytic cycles of these four cross-coupling reactions share common fundamental steps: oxidative addition, a key carbon-carbon bond-forming step (transmetalation or migratory insertion), and reductive elimination to regenerate the active catalyst.

Suzuki Coupling Catalytic Cycle
Heck Coupling Catalytic Cycle
Stille Coupling Catalytic Cycle
Negishi Coupling Catalytic Cycle

Detailed Experimental Protocols

The following protocols are representative examples for each cross-coupling method, providing a starting point for reaction optimization.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.[9]

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (2-4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the aryl bromide, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling Protocol

This protocol outlines a general procedure for the Heck coupling of an aryl iodide with an alkene.[10]

Materials:

  • Aryl iodide (1.0 equiv)

  • Alkene (1.2 equiv)

  • Pd(OAc)₂ (1-5 mol%)

  • P(o-tolyl)₃ (2-10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine the aryl iodide, alkene, Pd(OAc)₂, and P(o-tolyl)₃.

  • Add DMF and triethylamine.

  • Seal the tube and heat the mixture to 80-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Stille Coupling Protocol

This protocol provides a general method for the Stille cross-coupling of an aryl iodide with an organostannane.

Materials:

  • Aryl iodide (1.0 equiv)

  • Organostannane (e.g., aryltributyltin) (1.1 equiv)

  • Pd(PPh₃)₄ (1-5 mol%)

  • Anhydrous and degassed toluene or THF

Procedure:

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the aryl iodide and the organostannane.

  • Add the solvent, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To remove the tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of KF, which precipitates the tin salts.

  • Filter the mixture through a pad of Celite, wash with an organic solvent, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Negishi Coupling Protocol

This protocol details a general procedure for the Negishi cross-coupling of an aryl bromide with an organozinc reagent.[11]

Materials:

  • Aryl bromide (1.0 equiv)

  • Organozinc reagent (prepared in situ or from a commercial source) (1.2 equiv)

  • Pd(OAc)₂ (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (2-4 mol%)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk flask under argon, add Pd(OAc)₂ and RuPhos.

  • Add anhydrous THF and stir for 10-15 minutes to form the active catalyst.

  • Add the aryl bromide to the catalyst mixture.

  • Slowly add the organozinc reagent to the reaction mixture at room temperature.

  • Heat the reaction to 50-80 °C and monitor by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Concluding Remarks

The choice between Suzuki, Heck, Stille, and Negishi couplings for biaryl synthesis depends on a multitude of factors including substrate scope, functional group tolerance, and practical considerations such as reagent toxicity and handling. The Suzuki coupling is often a first choice due to its mild conditions and the low toxicity of boronic acids.[8] The Heck reaction offers the advantage of not requiring a pre-formed organometallic reagent. For substrates with sensitive functional groups, the Stille coupling can be highly effective, though the toxicity of organotin compounds is a significant drawback.[12] The Negishi coupling provides high reactivity and is particularly useful for challenging substrates, but requires the handling of air- and moisture-sensitive organozinc reagents.[13] By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can select the most appropriate method to efficiently synthesize their target biaryl compounds.

References

Safety Operating Guide

Proper Disposal of (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid are paramount for ensuring a secure and compliant laboratory environment. This document provides essential safety information and a step-by-step operational plan for its proper disposal.

I. Immediate Safety and Hazard Information

Assumed Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat and, if necessary, a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust generation is likely, a NIOSH-approved respirator is recommended.

II. Quantitative Hazard Data Summary

The following table summarizes the hazard information for the analogous compound, (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid.

Hazard Statement CodeHazard StatementGHS Category
H302Harmful if swallowed4
H315Causes skin irritation2
H319Causes serious eye irritation2A
H335May cause respiratory irritation3

Data sourced from supplier information for a structurally similar compound.

III. Experimental Protocols & Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][2][3] Under no circumstances should this chemical be disposed of down the sanitary sewer.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Treat all quantities of this compound and any contaminated materials (e.g., weigh boats, pipette tips, gloves) as hazardous waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

  • Waste Collection:

    • Solid Waste: Carefully collect solid this compound waste into a designated, compatible, and sealable container. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Liquid Waste (Solutions): If the compound is in solution, pour the liquid waste into a designated, compatible, and sealable waste container. Use a funnel to prevent spills.

    • Contaminated Materials: Place all contaminated disposable materials into a sealed and clearly labeled hazardous waste bag or container.

  • Container Labeling and Storage:

    • Clearly label the hazardous waste container with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., exclamation mark).

    • Store the sealed container in a designated and secure hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide a complete and accurate description of the waste.

In-Lab Neutralization of Small Quantities (Expert Use Only):

While collection for hazardous waste disposal is the preferred method, in-lab neutralization of very small residual quantities may be an option, but only if permitted by your institution and local regulations. Boronic acids are weakly acidic and can be neutralized with a mild base.

This procedure should only be performed by trained personnel in a chemical fume hood while wearing all required PPE.

  • Preparation: If neutralizing a solid, dissolve it in a minimal amount of a suitable solvent in which it is soluble.

  • Neutralization: Slowly add a mild basic solution (e.g., a saturated solution of sodium bicarbonate) to the boronic acid solution with stirring. Be cautious of any potential for gas evolution or heat generation.

  • pH Verification: After the initial reaction subsides, check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is within the neutral range (typically 6-8), as stipulated by local wastewater regulations.

  • Final Disposal: If and only if permitted by your institution, the neutralized solution may be disposed of down the drain with copious amounts of water.

IV. Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS department.

V. Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate from Other Waste Streams characterize->segregate collect Collect in a Labeled, Sealed Container segregate->collect store Store in Designated Hazardous Waste Area collect->store dispose Arrange for Pickup by Licensed Waste Disposal store->dispose end Disposal Complete dispose->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that may cause allergic skin reactions and respiratory difficulties if inhaled.[1] Therefore, strict adherence to recommended Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

SituationRequired PPE
Handling Solid Powder - Nitrile gloves- Safety goggles with side shields or face shield- Lab coat- NIOSH/MSHA approved respirator (in case of inadequate ventilation or potential for dust generation)[1]
Preparing Solutions - Nitrile gloves- Safety goggles with side shields or face shield- Lab coat
General Laboratory Use - Nitrile gloves- Safety goggles- Lab coat

Operational Workflow for Safe Handling and Disposal

Proper handling and disposal are critical to mitigate the risks associated with this compound. The following workflow provides a step-by-step guide from preparation to final disposal.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_weigh Weigh Solid Carefully prep_hood->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve Solid Handling Complete handle_reaction Perform Reaction handle_dissolve->handle_reaction handle_transfer Transfer Solutions handle_reaction->handle_transfer disp_waste Collect Waste handle_transfer->disp_waste Experiment Complete disp_decision Small or Large Quantity? disp_waste->disp_decision disp_small Neutralize & Flush (Check Local Regulations) disp_decision->disp_small Small disp_large Dispose as Hazardous Waste disp_decision->disp_large Large

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols

Disposal of Small Quantities (if permitted by local regulations):

  • Neutralization: Boronic acids are weakly acidic and can be neutralized with a mild base.[1]

    • In a suitable container within a fume hood, dissolve the boronic acid waste in a minimal amount of an appropriate solvent.

    • Slowly add a solution of a weak base, such as sodium bicarbonate, to the waste solution.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is neutral (between 6 and 8).

  • Flushing: Once neutralized, the solution can be flushed down the sanitary sewer with copious amounts of water.[2][3] Crucially, always verify that this disposal method is permitted by your institution and local wastewater authority before proceeding.

Disposal of Large Quantities or Contaminated Materials:

  • Collection: Collect all waste materials, including contaminated gloves, paper towels, and glassware, in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Facility Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[2]

Emergency Response Plan for Accidental Exposure

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Emergency Response for Accidental Exposure cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention exposure_type Type of Exposure skin_contact Skin Contact exposure_type->skin_contact eye_contact Eye Contact exposure_type->eye_contact inhalation Inhalation exposure_type->inhalation ingestion Ingestion exposure_type->ingestion skin_wash Wash with soap and water skin_contact->skin_wash eye_rinse Rinse with water for 15 mins eye_contact->eye_rinse inhalation_fresh_air Move to fresh air inhalation->inhalation_fresh_air ingestion_rinse Rinse mouth, drink water ingestion->ingestion_rinse seek_medical Seek Medical Attention skin_wash->seek_medical If irritation persists eye_rinse->seek_medical inhalation_fresh_air->seek_medical If breathing is difficult ingestion_rinse->seek_medical

Caption: Emergency response plan for accidental exposure to this compound.

First-Aid Measures:

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical advice.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor.[1]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) readily available when seeking medical attention. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.